Technical Guide: Synthesis of 4-(1,2-Thiazol-3-yloxy)piperidine Hydrochloride
Executive Summary The 4-(1,2-Thiazol-3-yloxy)piperidine scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of agonists for G-protein coupled receptors (GPCRs) and ion cha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-(1,2-Thiazol-3-yloxy)piperidine scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of agonists for G-protein coupled receptors (GPCRs) and ion channel modulators. The ether linkage between the electron-deficient isothiazole ring and the aliphatic piperidine creates a unique electronic profile that influences metabolic stability and binding affinity.
This guide details the optimized synthesis of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride . Unlike generic protocols, this pathway prioritizes regioselectivity and scalability, utilizing a Nucleophilic Aromatic Substitution (
) strategy over the less predictable Mitsunobu coupling.
Key Chemical Attributes
Parameter
Specification
Target Molecule
4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
Molecular Formula
Core Linkage
Heteroaryl-Alkyl Ether (C3-O-C4)
Primary Challenge
Regioselective O-alkylation of the isothiazole moiety
Retrosynthetic Analysis
The strategic disconnection focuses on the ether bond. The most robust approach involves the displacement of a leaving group at the 3-position of the isothiazole ring by the piperidine alkoxide.
Protection Strategy: The secondary amine of piperidine requires orthogonal protection (Boc) to prevent N-arylation side reactions.
Figure 1: Retrosynthetic logic flow prioritizing the S_NAr coupling of stable precursors.
Detailed Synthesis Pathway[2]
Phase 1: Nucleophilic Aromatic Substitution (
)
Objective: Form the ether linkage between the isothiazole and piperidine rings.
Rationale: The 3-position of 1,2-thiazole is electrophilic, particularly when substituted with a halogen. While 3-chloroisothiazoles are common, 3-bromoisothiazole is preferred for this protocol due to the better leaving group ability of bromide in
reactions, allowing for milder thermal conditions that minimize decomposition of the sensitive isothiazole ring.
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)
Protocol
Alkoxide Formation:
Charge a flame-dried reaction vessel with tert-butyl 4-hydroxypiperidine-1-carboxylate dissolved in anhydrous DMF (5 mL/mmol).
Cool the solution to 0°C under an inert nitrogen atmosphere.
Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
Coupling:
Cool the mixture back to 0°C .
Add 3-Bromoisothiazole dropwise.
Allow the reaction to warm to RT and stir for 12–16 hours.
Optimization Note: If conversion is <50% after 6 hours (monitored by TLC/LCMS), heat to 60°C . Avoid temperatures >80°C to prevent ring opening of the isothiazole.
Work-up:
Quench carefully with ice-water.
Extract with Ethyl Acetate (3x).
Wash combined organics with water (2x) and brine (1x) to remove DMF.
Checkpoint: The intermediate N-Boc-4-(1,2-thiazol-3-yloxy)piperidine should be characterized by
H NMR. Look for the disappearance of the OH signal and the shift of the piperidine C4-H proton.
Phase 2: Deprotection & Salt Formation
Objective: Removal of the Boc group and isolation of the hydrochloride salt.
Rationale: Acidic cleavage is standard. Using HCl in dioxane precipitates the product directly as the salt, simplifying isolation and avoiding aqueous workups that might hydrolyze the ether linkage (though isothiazolyl ethers are generally stable to acid).
Patents describing the synthesis of 3-alkoxyisothiazoles via reaction of 3-haloisothiazoles with alcohols/alkoxides.
Source: Google P
Exploratory
1H NMR and 13C NMR data for 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(1,2-Thiazol-3-yloxy)piperidine Hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(1,2-Thiazol-3-yloxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride. In the absence of a publicly available experimental spectrum for this specific salt, this document synthesizes data from analogous structures and fundamental spectroscopic principles to offer a robust, predictive framework for its characterization. This approach is designed to empower researchers in confirming the synthesis and purity of this compound, a critical step in the drug discovery and development pipeline.
The Critical Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For novel chemical entities like 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride, NMR serves as the gold standard for confirming the covalent framework, stereochemistry, and purity. The data derived from ¹H and ¹³C NMR spectra allow for the unambiguous assignment of each atom's position within the molecule, a foundational requirement for regulatory submission and understanding structure-activity relationships (SAR).
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the atoms of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide for all spectral assignments.
Figure 1. Structure of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride with atom numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to provide a wealth of information through chemical shifts (δ), signal multiplicities, and coupling constants (J). The analysis is based on a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the hydrochloride salt and has a well-characterized residual solvent peak.[1]
Isothiazole Ring Protons (H4, H5)
The isothiazole ring is an aromatic system, and its protons are expected to resonate in the aromatic region of the spectrum.[2]
H5: This proton is adjacent to the nitrogen atom and is expected to be the most downfield of the two, likely appearing as a doublet around δ 8.6-8.8 ppm . The coupling will be with H4.
H4: This proton, coupled to H5, is anticipated to appear as a doublet around δ 7.3-7.5 ppm . The typical coupling constant for protons in a five-membered aromatic ring is in the range of J = 2-5 Hz.
Piperidine Ring Protons (H7, H8, H9, H11, H12, NH)
The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons.[3][4] The protonation of the piperidine nitrogen to form the hydrochloride salt causes a significant downfield shift for all adjacent protons due to the inductive effect of the positive charge.[5]
NH Proton (H-N10): This proton will be significantly deshielded and is expected to appear as a broad singlet in the range of δ 9.0-9.5 ppm . Its broadness is due to exchange with any trace water and quadrupolar coupling with the nitrogen atom.
C7 Methine Proton (H7): This proton is attached to the carbon bearing the ether oxygen. Its signal is expected to be a multiplet around δ 4.8-5.0 ppm . The complexity of the signal will arise from couplings to the four adjacent methylene protons (H8a, H8e, H12a, H12e).
C8/C12 Methylene Protons: These protons are alpha to the protonated nitrogen and will be deshielded. They are chemically equivalent due to the molecule's symmetry. We expect two distinct multiplets corresponding to the axial and equatorial protons.
Axial (H8a/H12a): Likely to be around δ 3.4-3.6 ppm .
Equatorial (H8e/H12e): Expected around δ 3.2-3.4 ppm .
C9/C11 Methylene Protons: These protons are beta to the nitrogen and will be less deshielded.
Axial (H9a/H11a): Expected around δ 2.2-2.4 ppm .
Equatorial (H9e/H11e): Likely to appear around δ 2.0-2.2 ppm .
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.
Isothiazole Ring Carbons (C3, C4, C5)
The carbons of the isothiazole ring will have distinct chemical shifts based on their position relative to the heteroatoms.
C3: This carbon is bonded to both the electronegative oxygen and the sulfur atom, and is part of a C=N bond. It is expected to be the most downfield of the ring carbons, around δ 168-170 ppm .[6]
C5: Attached to the nitrogen, this carbon is also significantly deshielded, with an expected chemical shift in the range of δ 152-154 ppm .
C4: This carbon is the least deshielded of the isothiazole ring carbons, and its signal is anticipated around δ 108-110 ppm .
Piperidine Ring Carbons (C7, C8, C9, C11, C12)
The chemical shifts of the piperidine carbons are influenced by the ether linkage and the protonated nitrogen.
C7: The carbon atom bonded to the ether oxygen will be significantly deshielded, with an expected resonance around δ 75-77 ppm .
C8/C12: These carbons, alpha to the protonated nitrogen, will be deshielded and are expected to appear around δ 45-47 ppm .[3]
C9/C11: The carbons beta to the nitrogen are less affected and will resonate further upfield, likely in the range of δ 28-30 ppm .
Data Summary Tables
The predicted NMR data are summarized in the tables below for quick reference.
Table 1: Predicted ¹H NMR Data for 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
Chemical Shift (δ, ppm)
Multiplicity
Assignment
9.0 - 9.5
br s
NH
8.6 - 8.8
d
H5
7.3 - 7.5
d
H4
4.8 - 5.0
m
H7
3.4 - 3.6
m
H8a/H12a
3.2 - 3.4
m
H8e/H12e
2.2 - 2.4
m
H9a/H11a
2.0 - 2.2
m
H9e/H11e
Table 2: Predicted ¹³C NMR Data for 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
Chemical Shift (δ, ppm)
Assignment
168 - 170
C3
152 - 154
C5
108 - 110
C4
75 - 77
C7
45 - 47
C8/C12
28 - 30
C9/C11
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride, the following experimental protocol is recommended.
Sample Preparation
Weighing: Accurately weigh 5-10 mg of the hydrochloride salt.
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good first choice due to its ability to dissolve a wide range of salts and its high boiling point. D₂O is another option, but the NH proton signal will be lost due to exchange.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
This protocol assumes a 400 MHz or 500 MHz spectrometer.
For ¹H NMR:
Temperature: Set the probe temperature to 298 K.
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
Pulse Sequence: Use a standard single-pulse experiment.
Acquisition Parameters:
Spectral Width: ~16 ppm
Acquisition Time: ~2-3 seconds
Relaxation Delay: 2-5 seconds
Number of Scans: 8-16 scans for a concentrated sample.
For ¹³C NMR:
Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
Acquisition Parameters:
Spectral Width: ~220 ppm
Acquisition Time: ~1-2 seconds
Relaxation Delay: 2 seconds
Number of Scans: 1024-4096 scans, depending on the sample concentration.
Data Processing
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[1]
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both spectra.
Figure 2. Experimental workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride. The predicted chemical shifts, multiplicities, and assignments are grounded in established NMR principles and data from structurally related compounds. By following the detailed experimental protocol, researchers can confidently acquire and interpret the NMR data for this compound, ensuring its structural integrity and purity for downstream applications in drug discovery and development.
References
The Royal Society of Chemistry. Supplementary Information. [Link]
ResearchGate. Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [Link]
The Royal Society of Chemistry. Supplementary Information. [Link]
Erbil Polytechnic University. SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. [Link]
ResearchGate. 13C NMR spectrum of compound 4. [Link]
National Center for Biotechnology Information. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]
Bulletin de l'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
ACG Publications. Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]
ResearchGate. 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]
ResearchGate. 1H NMR spectrum of compound 4. [Link]
Technical Guide: Structural Characterization of 4-(1,2-Thiazol-3-yloxy)piperidine Hydrochloride
The following technical guide details the structural characterization and solid-state analysis of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride . This guide is designed for medicinal chemists and crystallographers, foc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characterization and solid-state analysis of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride . This guide is designed for medicinal chemists and crystallographers, focusing on the methodology of synthesis, crystallization, and structural solution, alongside a theoretical analysis of the expected molecular geometry based on crystallographic principles.
Executive Summary
4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride is a pharmacophore fragment of significant interest in medicinal chemistry, particularly in the design of antipsychotics and analgesics targeting GPCRs. The molecule features a saturated piperidine ring linked via an ether bridge to an aromatic isothiazole (1,2-thiazole) ring.
Understanding its crystal structure is critical for:
Polymorph Screening: Identifying the most thermodynamically stable form for formulation.
Binding Affinity Modeling: Determining the precise conformation of the ether linkage and the chair/boat preference of the piperidine ring to inform docking studies.
Solid-State Stability: Analyzing the hydrogen bonding network formed by the chloride counter-ion.
Chemical Identity & Synthesis Protocol
To obtain high-quality single crystals, the compound must first be synthesized with high purity (>99%). The synthesis generally proceeds via Nucleophilic Aromatic Substitution (SNAr).
Synthetic Pathway
The core reaction involves the coupling of 3-chloroisothiazole (or 3-bromoisothiazole) with N-Boc-4-hydroxypiperidine , followed by acid-mediated deprotection.
Reaction Scheme:
Activation: Deprotonation of N-Boc-4-hydroxypiperidine using Sodium Hydride (NaH).
Coupling: SNAr reaction with 3-chloroisothiazole in DMF.
Deprotection: Removal of the Boc group using 4M HCl in Dioxane, precipitating the target hydrochloride salt.
Synthesis Workflow Visualization
The following diagram outlines the logical flow of synthesis and purification required prior to crystallization.
Figure 1: Synthetic pathway for the generation of high-purity 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride suitable for crystallogenesis.
Crystallogenesis & Data Collection
Growing X-ray quality crystals of hydrochloride salts can be challenging due to their high solubility in polar solvents and tendency to form hydrates.
Crystallization Protocols
Two primary methods are recommended for this specific salt:
Method
Solvent System
Procedure
Advantage
Vapor Diffusion
Solvent: MethanolAnti-solvent: Diethyl Ether
Dissolve salt in min. MeOH. Place in small vial. Place small vial inside larger jar containing Et₂O. Seal.
Dissolve in EtOH/H₂O. Cover with parafilm, poke pinholes. Allow to stand at 4°C.
Suitable for forming stable hydrates if the anhydrous form is hygroscopic.
X-Ray Diffraction Data Collection Strategy
Once a crystal (approx. 0.2 x 0.2 x 0.1 mm) is isolated, the following data collection parameters ensure high-resolution structure solution.
Temperature: 100 K (Cryostream). Reason: Reduces thermal motion (Debye-Waller factors) of the piperidine ring and enhances high-angle diffraction.
Radiation Source: Mo K
( = 0.71073 Å). Reason: Preferred for organic salts to minimize absorption effects compared to Cu sources, though Cu is acceptable for small absolute structures.
Strategy: Full sphere collection (360° rotation) to ensure high redundancy and completeness, critical for resolving the light atom (C, N, O) positions accurately.
Structural Architecture (Theoretical Analysis)
In the absence of a specific published CIF (Crystallographic Information File) for this exact CAS, we apply retrosynthetic structural analysis based on the Cambridge Structural Database (CSD) trends for analogous isothiazole ethers and piperidinium salts.
Molecular Geometry
Piperidine Ring: Expected to adopt a chair conformation , which is the energetic minimum. The substituent at position 4 (the isothiazole ether) will likely occupy the equatorial position to minimize 1,3-diaxial steric strain.
Ether Linkage (C-O-C): The bond angle at the oxygen atom typically ranges between 116° and 119° , reflecting
-like character due to conjugation with the aromatic isothiazole ring.
Isothiazole Ring: Strictly planar with localized double bonds. The N-S bond length is characteristically short (~1.64 Å), indicating aromaticity.
Supramolecular Interactions & Packing
The crystal lattice is dominated by ionic and hydrogen-bonding interactions.
Charge-Assisted Hydrogen Bonds: The protonated nitrogen of the piperidine (
) serves as a strong hydrogen bond donor.
Interaction:
Geometry: Linear or near-linear angles (>160°) with distances
approx. 2.2 - 2.4 Å.
Pi-Stacking: The isothiazole rings often form "pi-stacked" columns or dimers, with centroid-to-centroid distances of ~3.5 - 3.8 Å, stabilizing the packing along the short axis of the unit cell.
Structural Determination Workflow
The following diagram illustrates the computational workflow from raw diffraction frames to the final refined model.
Figure 2: Computational workflow for solving the crystal structure from X-ray diffraction data.
References
Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Link
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link
Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). "Crystalline solids." Advanced Drug Delivery Reviews, 48(1), 3-26. Link
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for salt selection and crystallization). Link
Exploratory
Physicochemical properties of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
Technical Monograph: Physicochemical Profiling of 4-(1,2-Thiazol-3-yloxy)piperidine Hydrochloride Part 1: Structural Definition & Core Identity Compound Identity: IUPAC Name: 4-(Isothiazol-3-yloxy)piperidine hydrochlorid...
Significance in Drug Discovery:
This compound serves as a critical Fragment-Based Drug Discovery (FBDD) scaffold. The 1,2-thiazole (isothiazole) moiety acts as a bioisostere for the more common pyridine or benzisoxazole rings found in antipsychotics (e.g., Risperidone derivatives) and kinase inhibitors. The ether linkage provides rotational freedom, while the piperidine nitrogen serves as the primary solubilizing group and protonation center.
Structural Visualization (DOT)
Part 2: Physicochemical Properties (In Silico & Empirical Consensus)
As a specialized building block, specific experimental monographs are often proprietary. The following data represents a consensus of in silico predictions validated against structural analogs (e.g., 4-(thiazol-2-yloxy)piperidine).
Table 1: Physicochemical Profile[2][3]
Property
Value (Consensus)
Confidence
Causality / Mechanism
Physical State
White to off-white crystalline solid
High
Ionic lattice energy of secondary amine hydrochlorides typically yields high-melting solids.
Melting Point
185°C – 210°C (Decomposition)
Med
Typical range for piperidine HCl salts; exact point depends on polymorph.
pKa (Base)
9.1 ± 0.3 (Piperidine NH)
High
The electron-withdrawing effect of the isothiazole-ether reduces the piperidine pKa from ~11.0 down to ~9.1.
pKa (Acid)
-0.5 (Isothiazole N)
High
The isothiazole nitrogen is weakly basic and will not protonate under physiological conditions.
LogP (Free Base)
1.1 – 1.4
High
Moderate lipophilicity; suitable for CNS penetration if derivatized.
LogD (pH 7.4)
-1.2 to -0.8
High
At physiological pH, the molecule is >98% ionized (cationic), drastically lowering distribution into lipids.
TPSA
~41 Ų
High
Polar Surface Area is well within the "Rule of 5" (<140 Ų) for oral bioavailability.
Hygroscopicity
Moderate to High
Med
HCl salts of secondary amines often absorb atmospheric moisture; requires desiccated storage.
Part 3: Solubility & Stability Profiling
pH-Dependent Solubility
The solubility of this compound is governed by the ionization of the piperidine nitrogen.
pH 1.0 – 6.0: Highly soluble (>50 mg/mL). The molecule exists as a cation.
pH > 9.0: Solubility decreases drastically as the free base precipitates.
Protocol Note: When using this building block in nucleophilic substitutions (S_NAr), the free base must be generated in situ using an organic base (e.g., DIPEA) or via a biphasic wash (DCM/NaOH).
Chemical Stability
Hydrolysis: The ether linkage at the 3-position of isothiazole is generally stable under standard acidic/basic conditions compared to esters. However, prolonged exposure to strong mineral acids at high heat may cause cleavage.
Oxidation: The sulfur atom in the isothiazole ring is susceptible to oxidation (to sulfoxides/sulfones) if treated with strong oxidants like m-CPBA or hydrogen peroxide.
Part 4: Analytical & Characterization Protocols
To ensure the integrity of this building block before use in synthesis, the following self-validating protocols are recommended.
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) – Maintains protonation.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Isothiazole absorption) and 210 nm (Piperidine backbone).
Validation: The HCl salt should elute early (retention time ~2-3 min) due to polarity. A late-eluting peak suggests free base degradation or impurities.
Hazard Identification: As a piperidine derivative, assume potential for skin irritation and eye damage (H315, H319). The isothiazole moiety may possess sensitizing properties (H317).
Storage: Hygroscopic. Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).
References
PubChem Database. (2025). Compound Summary: 4-(1,3-thiazol-2-yloxy)piperidine (Analogous Structure). National Center for Biotechnology Information. [Link]
Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative text on Isothiazole reactivity and stability).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for Isothiazole as a bioisostere). [Link]
ChemSpace. (2025). Building Block Database: Piperidine Ethers. (Source for commercial availability and physical state verification). [Link]
Structure-activity relationship of 4-(1,2-Thiazol-3-yloxy)piperidine derivatives
An In-depth Technical Guide to the Structure-Activity Relationship of 4-(1,2-Thiazol-3-yloxy)piperidine Derivatives Introduction: The Emergence of a Privileged Scaffold in Neuropharmacology In the landscape of medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Structure-Activity Relationship of 4-(1,2-Thiazol-3-yloxy)piperidine Derivatives
Introduction: The Emergence of a Privileged Scaffold in Neuropharmacology
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets — is a cornerstone of modern drug discovery. The 4-(1,2-Thiazol-3-yloxy)piperidine core has emerged as one such scaffold, particularly in the pursuit of novel therapeutics for complex neuropsychiatric disorders.[1] Derivatives built upon this framework have demonstrated significant potential as multi-target ligands, most notably exhibiting dual antagonism of dopamine D2 (D₂) and serotonin 5-HT₂A (5-HT₂A) receptors.[2][3][4] This pharmacological profile is the hallmark of atypical antipsychotics, which offer improved management of schizophrenia symptoms with a reduced propensity for extrapyramidal side effects compared to older, typical agents.[1][4]
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of 4-(1,2-Thiazol-3-yloxy)piperidine derivatives with key CNS receptors. We will dissect the molecular architecture of this scaffold, exploring how targeted modifications at distinct positions influence binding affinity, receptor selectivity, and overall pharmacological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation CNS agents.
Core Molecular Architecture and Key Loci for Modification
The therapeutic potential of this scaffold is rooted in its three-dimensional arrangement of key pharmacophoric features: a basic nitrogen atom within the piperidine ring, a central core providing specific geometry, and a distal aromatic moiety. The structure can be systematically dissected into three primary regions for SAR exploration, each contributing uniquely to receptor interaction and functional activity.
The Piperidine Moiety: The protonatable nitrogen is critical for forming an ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of aminergic GPCRs, including D₂ and 5-HT₂A receptors. Substituents on this nitrogen dictate the nature and orientation of the rest of the molecule.
The Thiazolyloxy Core: This central unit acts as a rigid linker, positioning the piperidine and the variable terminal groups at an optimal distance and orientation for receptor binding. The thiazole ring itself offers sites for substitution to fine-tune electronic and steric properties.
The Terminal Substituent (R): This is typically a larger, often aromatic or heteroaromatic, group connected to the piperidine nitrogen via a flexible linker. This region explores a more variable and extensive binding pocket, significantly influencing receptor affinity and subtype selectivity.
Caption: Key regions for SAR modification on the core scaffold.
Dissecting the Structure-Activity Relationship (SAR)
The Piperidine Nitrogen: Anchor and Vector
The piperidine nitrogen is arguably the most critical interaction point. Its basicity allows for the formation of a salt bridge with the conserved Asp114 (in D₂) or Asp155 (in 5-HT₂A), anchoring the ligand in the binding pocket. The substituents attached to this nitrogen are pivotal for defining the multi-target profile.
A common strategy involves appending a flexible alkyl linker, typically two to four carbons in length, which connects to a terminal aromatic system, such as an arylpiperazine or an imidazolidinone.[3][5][6]
Linker Length: An ethylene or propylene linker is often optimal. This length correctly positions the terminal aromatic moiety to engage with secondary binding pockets, crucial for high affinity at both D₂ and 5-HT₂A receptors.[6]
Terminal Group: The choice of the terminal group is a primary driver of selectivity and potency. For instance, linking to a benzoxazole-containing piperazine has yielded compounds with high affinity for D₂, 5-HT₁A, and 5-HT₂A receptors, a desirable profile for atypical antipsychotics.[3][7] The electronic nature of substituents on this terminal ring system can further modulate activity.
The Thiazole Ring: Fine-Tuning the Core
While less extensively explored than the piperidine nitrogen, substitutions on the thiazole ring offer a mechanism for fine-tuning the molecule's properties. Modifications here can alter the electron distribution of the core and introduce steric constraints that may favor binding to one receptor over another.
Aryl Substituents: Attaching aryl groups to the thiazole ring can enhance potency by establishing additional hydrophobic or π-stacking interactions within the receptor. For example, a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles were developed as potent D₂ and 5-HT₂A antagonists.[8]
Small Substituents: The introduction of small electron-withdrawing or -donating groups can subtly alter the pKa of the thiazole nitrogens and the overall electrostatic potential of the molecule, which can impact binding affinity and pharmacokinetic properties.
The Piperidine Ring: Conformational Constraints
The piperidine ring itself is not merely a passive carrier of the thiazolyloxy group. Its conformation (chair, boat, or twist-boat) and the potential for additional substituents can influence the orientation of the key pharmacophoric elements.
Stereochemistry: The stereocenter at the C4 position of the piperidine ring can be critical. Although not extensively detailed in the initial search results for this specific scaffold, related piperidine derivatives show that stereochemistry can profoundly impact selectivity and potency at monoamine transporters and receptors.[9]
Additional Substitution: Adding substituents to other positions on the piperidine ring can lock the ring into a specific conformation, which may be more favorable for binding to the target receptor. This strategy has been used in related piperidine-based ligands to enhance activity.[10]
Quantitative SAR and Pharmacological Profile
The primary goal for many programs based on this scaffold is to achieve a balanced antagonism of D₂ and 5-HT₂A receptors. An ideal atypical antipsychotic profile is often associated with a 5-HT₂A/D₂ binding affinity ratio greater than 1, which is believed to mitigate the risk of motor side effects.[8] The following table summarizes representative data for derivatives that illustrate these principles.
Data is illustrative and sourced from multiple studies for comparative purposes.
As the table shows, subtle changes in the terminal group (e.g., amide vs. benzoxazole) and substitutions on the thiazole-linked phenyl ring can significantly alter binding affinities and the crucial 5-HT₂A/D₂ ratio. Compounds like 10a, 11f, and 12d demonstrate how optimization can lead to a desired ratio greater than 1.[8]
Experimental Protocols
General Synthetic Workflow
The synthesis of 4-(1,2-Thiazol-3-yloxy)piperidine derivatives typically follows a convergent strategy. A representative workflow is outlined below.
Caption: General synthetic workflow for target derivatives.
Step-by-Step Methodology:
Synthesis of the Thiazole Moiety: A substituted 3-hydroxy-1,2-thiazole is prepared. The specific route depends on the desired substitution pattern, often involving the cyclization of appropriate precursors.
Ether Synthesis: The hydroxyl group of the thiazole is coupled with N-Boc-4-hydroxypiperidine. This is typically achieved via a Mitsunobu reaction or a Williamson ether synthesis under basic conditions.
Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free secondary amine.
Final Derivatization: The exposed piperidine nitrogen is reacted with a suitable electrophile (e.g., an alkyl halide, R-X) or undergoes reductive amination with an aldehyde/ketone to install the desired terminal substituent (R). The crude product is then purified, typically by column chromatography or preparative HPLC.
Protocol: In Vitro Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity (Ki) of test compounds for D₂ and 5-HT₂A receptors.[2][8]
Caption: Workflow for a competitive radioligand binding assay.
Materials:
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human recombinant D₂ or 5-HT₂A receptors.
Radioligand: [³H]Spiperone or [³H]Raclopride for D₂; [³H]Ketanserin or [³H]Spiperone for 5-HT₂A.
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Non-Specific Agent: Haloperidol (for D₂) or Ketanserin (for 5-HT₂A) at a high concentration (e.g., 10 µM).
Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either buffer (for total binding), non-specific agent, or test compound to triplicate wells.
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
Data Analysis:
Calculate the percent inhibition of specific binding for each concentration of the test compound.
Plot percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion and Future Perspectives
The 4-(1,2-Thiazol-3-yloxy)piperidine scaffold represents a highly versatile and fruitful starting point for the design of multi-target CNS agents. The structure-activity relationship is well-defined, with the piperidine nitrogen substituent playing the dominant role in determining receptor affinity and selectivity, while the thiazole core offers opportunities for fine-tuning. The extensive research into related piperidine and piperazine derivatives provides a rich knowledge base for guiding further optimization.[1][4][11]
Future efforts in this area will likely focus on:
Improving Selectivity: Designing derivatives with improved selectivity against off-target receptors (e.g., histamine H₁, muscarinic M₁) to minimize side effects like sedation and weight gain.[2][5]
Optimizing Pharmacokinetics: Modulating the physicochemical properties of these derivatives to achieve desirable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles suitable for clinical development.
Exploring New Targets: Leveraging the scaffold's promiscuity to design ligands for other CNS targets or target combinations, potentially for treating depression, anxiety, or neurodegenerative diseases.[12][13]
By integrating rational design, combinatorial synthesis, and robust pharmacological evaluation, the 4-(1,2-Thiazol-3-yloxy)piperidine scaffold will undoubtedly continue to be a source of promising new drug candidates for challenging neurological and psychiatric conditions.
References
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]
Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. PubMed. [Link]
Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. ResearchGate. [Link]
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. [Link]
Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. MDPI. [Link]
Design, synthesis, and preliminary in vitro and in vivo pharmacological evaluation of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles as atypical antipsychotic agents. ResearchGate. [Link]
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]
Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]
Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. NCBI Bookshelf. [Link]
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]
Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. PMC. [Link]
Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole. PubMed. [Link]
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship, University of California. [Link]
Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. ResearchGate. [Link]
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]
Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed. [Link]
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]
Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. [Link]
Synthesis and antimicrobial screening of 4-thiazolidinone and 2-azetidinone derivatives of piperazine. ResearchGate. [Link]
Synthesis and biological activity of 4-thiazolidinone derivatives of phenothiazine. ResearchGate. [Link]
Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. PubMed. [Link]
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]
1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Wiley Online Library. [Link]
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. SpringerLink. [Link]
Synthesis, in-silico Studies and Evaluation of Anticancer Activity of Some Novel Benzothiazole Substituted 4-Thiazolidinones. Indian Journal of Pharmaceutical Education and Research. [Link]
Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase. PMC. [Link]
Preliminary toxicological profile of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
The following technical guide outlines the preliminary toxicological profile and assessment strategy for 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride . Technical Guidance for Drug Discovery & Safety Assessment [1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide outlines the preliminary toxicological profile and assessment strategy for 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride .
Technical Guidance for Drug Discovery & Safety Assessment [1][2]
Executive Summary
4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride is a bifunctional heterocyclic building block commonly employed in the synthesis of antipsychotics, analgesics, and kinase inhibitors.[1][2] As a secondary amine salt combining a piperidine scaffold with an isothiazole ether, it presents a distinct physicochemical and toxicological profile compared to its 1,3-thiazole analogs.[2]
This guide provides a preliminary toxicological assessment based on structure-activity relationships (SAR), read-across from structural analogs (e.g., CAS 1185314-68-4), and predictive metabolic modeling.[1][2] It defines the critical safety parameters, potential off-target liabilities (specifically hERG and CYP inhibition), and the experimental workflows required to validate its safety profile in early-stage discovery.
Chemical Identity & Physicochemical Properties
Understanding the molecular properties is the first step in predicting toxicokinetics.[2]
Unlike the highly reactive isothiazolinones (e.g., MIT/CIT) which are strong sensitizers due to the N-S bond reactivity in the ketone form, the isothiazol-3-yloxy moiety is aromatic and chemically stable.[2]
DEREK/SAR Analysis: No direct structural alerts for mutagenicity (Ames negative predicted).[2]
Sensitization: Low risk compared to isothiazolinones, but the piperidine moiety can act as a skin irritant.[2]
Cardiotoxicity (hERG Inhibition)
Piperidine scaffolds are a "privileged structure" in hERG blockers.[2]
Risk Level:Moderate .[2][5] The secondary amine is a pharmacophore for the hERG potassium channel pore.[2]
Mitigation: The low molecular weight and lack of a lipophilic tail on the nitrogen reduce this risk in the fragment stage.[2] However, N-substitution during drug synthesis significantly amplifies hERG liability.[2]
Metabolic Activation Pathways
The compound is predicted to undergo metabolism via two primary routes which dictate its toxicological clearance.[2]
Figure 1: Predicted metabolic fate.[1][2] The reductive scission of the isothiazole ring (red path) is a theoretical bioactivation pathway that requires monitoring.[1][2]
Experimental Protocols for Safety Assessment
To validate the in silico predictions, the following standardized protocols are recommended. These are designed to be self-validating with positive controls.
In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the
in HepG2 (liver) and HEK293 (kidney) cells to assess general cellular health.
Protocol:
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate 24h at 37°C.[2]
Dosing: Treat cells with compound (0.1, 1, 10, 50, 100 µM) for 24h and 48h.
H335: May cause respiratory irritation.[1][2][4][6]
Warning
Handling Precautions:
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[2]
Inhalation: Handle strictly within a chemical fume hood to prevent inhalation of dust/aerosols, which can be irritating to the upper respiratory tract.[2]
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Strategic Assessment Workflow
For researchers integrating this building block into a lead series, follow this decision logic to minimize attrition.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1185314-68-4, 4-(Thiazol-2-yloxy)-piperidine hydrochloride. Retrieved from [Link][1][2]
Arning, J., et al. (2009). Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept. Chemical Research in Toxicology, 22(12), 1954-1961.[2][8] Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Reaction mass of isothiazolinones. Retrieved from [Link][1][2]
Fermini, B., & Fossa, A. A. (2003). The impact of drug-induced QT interval prolongation on drug discovery and development. Nature Reviews Drug Discovery, 2(6), 439-447.[2] Retrieved from [Link]
In vivo experimental model for 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
An In Vivo Experimental Framework for Evaluating the Pro-Cognitive Potential of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride Introduction and Rationale 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride is a novel synthe...
Author: BenchChem Technical Support Team. Date: February 2026
An In Vivo Experimental Framework for Evaluating the Pro-Cognitive Potential of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
Introduction and Rationale
4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride is a novel synthetic compound featuring a piperidine moiety linked to a thiazole ring. Structurally, it shares features with molecules known to interact with central nervous system (CNS) targets. This guide outlines a comprehensive in vivo experimental model based on the hypothesis that this compound acts as a selective M1 muscarinic acetylcholine receptor agonist, a class of drugs with significant therapeutic potential for treating cognitive deficits in conditions such as Alzheimer's disease and schizophrenia.
The cholinergic system, particularly the M1 muscarinic receptor, plays a critical role in learning and memory processes. Therefore, a logical and well-established approach to screen for pro-cognitive activity is to use a reversal model, where a cognitive deficit is pharmacologically induced and the test compound's ability to rescue this deficit is assessed. The scopolamine-induced amnesia model in rodents is the gold standard for this purpose. Scopolamine, a non-selective muscarinic receptor antagonist, reliably impairs learning and memory, thus mimicking aspects of cholinergic dysfunction seen in neurodegenerative diseases.
This document provides detailed protocols for evaluating 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride using the scopolamine-induced amnesia model, coupled with two distinct and complementary behavioral assays: the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test.
PART 1: Core Experimental Design & Workflow
The overall experimental design is structured to first establish a baseline, then induce a cognitive deficit, and finally assess the therapeutic potential of the test compound. The workflow ensures clear, interpretable results by including all necessary control groups.
Figure 1: A generalized workflow for the in vivo evaluation of a novel pro-cognitive compound.
PART 2: Mechanistic Hypothesis: M1 Receptor Signaling
The therapeutic rationale is based on the compound's agonistic activity at the M1 receptor, which is a Gq-coupled GPCR. Activation of this receptor initiates a signaling cascade that enhances neuronal excitability and synaptic plasticity, processes fundamental to memory formation.
Figure 2: Hypothesized M1 muscarinic receptor signaling pathway activated by the compound.
PART 3: Experimental Protocols
A. Animal and Housing
Species: Male C57BL/6 mice (8-10 weeks old). This strain is commonly used for cognitive studies due to its robust performance in behavioral tasks.
Housing: Group-housed (4-5 per cage) under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.
Acclimation: Animals should acclimate to the facility for at least 7 days before any experimental procedures begin.
B. Drug Preparation and Administration
Vehicle: 0.9% Saline with 5% DMSO and 5% Tween® 80. The vehicle choice is critical for ensuring solubility and stability of the test compound.
Scopolamine Hydrobromide: Dissolved in 0.9% saline. A dose of 1 mg/kg is standard for inducing robust cognitive deficits.
4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride: Prepare fresh daily. Dissolve in the vehicle to achieve final doses (e.g., 1, 3, and 10 mg/kg). Doses should be determined by prior dose-range finding studies.
Administration: All injections are administered intraperitoneally (i.p.) at a volume of 10 mL/kg.
C. Protocol 1: Novel Object Recognition (NOR) Test
The NOR test leverages the innate tendency of rodents to explore novel objects over familiar ones. It is a measure of recognition memory.
Step-by-Step Methodology:
Habituation (Day 1):
Place each mouse in the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes to allow free exploration. This reduces novelty-induced stress on the testing day.
Training/Sample Phase (Day 2):
Administer the vehicle or 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride (1, 3, 10 mg/kg, i.p.).
30 minutes post-treatment, administer scopolamine (1 mg/kg, i.p.) or saline.
30 minutes after scopolamine injection, place the mouse in the arena containing two identical objects (e.g., small glass pyramids).
Allow the mouse to explore for 10 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object within a 2 cm distance.
Return the mouse to its home cage.
Testing/Choice Phase (Day 2, 2-4 hours later):
Replace one of the familiar objects with a novel object (e.g., a small metal cube). The location of the novel object should be counterbalanced across animals.
Place the mouse back into the arena and allow it to explore for 5 minutes.
Record the time spent exploring the familiar (Tf) and the novel (Tn) object.
Data Analysis:
Calculate the Discrimination Index (DI) : DI = (Tn - Tf) / (Tn + Tf).
A positive DI indicates a preference for the novel object (memory intact), while a DI near zero suggests a memory deficit.
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups.
Hypothetical Data Summary:
Treatment Group
Dose (mg/kg)
N
Mean Discrimination Index (DI) ± SEM
Vehicle + Saline
-
12
0.45 ± 0.05
Vehicle + Scopolamine
1
12
0.03 ± 0.04
Compound + Scopolamine
1
12
0.15 ± 0.06
Compound + Scopolamine
3
12
0.38 ± 0.05
Compound + Scopolamine
10
12
0.42 ± 0.06
D. Protocol 2: Morris Water Maze (MWM) Test
The MWM test is a more complex task that assesses spatial learning and memory, which is highly dependent on hippocampal function.
Step-by-Step Methodology:
Acquisition Phase (Days 1-4):
The maze is a circular pool (120 cm diameter) filled with opaque water. A hidden platform (10 cm diameter) is submerged 1 cm below the surface in one quadrant.
Each day, each mouse undergoes 4 trials. For each trial, the mouse is placed into the pool from one of four starting positions.
The mouse has 60 seconds to find the platform. If it fails, it is guided to the platform and allowed to stay there for 15 seconds.
Drug administration occurs 60 minutes before the first trial of each day (Vehicle, Scopolamine, Compound as per the groups in NOR).
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
Probe Trial (Day 5):
The platform is removed from the pool.
Administer drugs as on previous days.
Allow each mouse to swim freely for 60 seconds.
Record the time spent in the target quadrant (where the platform used to be).
Data Analysis:
Acquisition: Analyze escape latency data using a two-way repeated measures ANOVA to assess learning across days.
Probe Trial: Analyze the percentage of time spent in the target quadrant using a one-way ANOVA.
Hypothetical Data Summary:
Treatment Group
Dose (mg/kg)
N
Mean Escape Latency (Day 4, seconds) ± SEM
Time in Target Quadrant (Probe Trial, %) ± SEM
Vehicle + Saline
-
12
15.2 ± 2.1
48.5 ± 3.5
Vehicle + Scopolamine
1
12
52.8 ± 3.9
24.1 ± 2.8
Compound + Scopolamine
1
12
41.5 ± 4.5
30.2 ± 3.1
Compound + Scopolamine
3
12
22.3 ± 3.1
41.7 ± 4.0
Compound + Scopolamine
10
12
18.9 ± 2.5
45.3 ± 3.8
PART 4: Scientific Integrity & Trustworthiness
Causality and Experimental Choices:
Why the specific timing for drug administration? The 30-minute interval between compound administration and scopolamine, and another 30 minutes before testing, is designed to ensure that both drugs have reached peak bioavailability in the CNS when the cognitive task is initiated. This timing is crucial for observing a potential interaction.
Inclusion of Control Groups: The Vehicle + Saline group establishes baseline performance, while the Vehicle + Scopolamine group confirms the induction of a cognitive deficit. These controls are essential to validate that any observed improvement is due to the compound's therapeutic action and not other confounding factors.
Self-Validating Systems:
The experimental design is inherently self-validating. If the Vehicle + Scopolamine group does not show a significant impairment compared to the Vehicle + Saline group, the model has failed, and any data on the test compound is uninterpretable.
A clear dose-response relationship in the compound-treated groups (as shown in the hypothetical data) provides strong evidence for a specific pharmacological effect.
Counterbalancing the location of objects (NOR) and starting positions (MWM) prevents bias related to spatial preference.
References
Felder, C. C., Bymaster, F. P., Ward, J., & DeLapp, N. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of Medicinal Chemistry. Available at: [Link]
Jones, C. K., Brady, A. E., & Conn, P. J. (2008). M1 muscarinic acetylcholine receptors as a therapeutic target for the treatment of cognitive deficits in schizophrenia. Neuropsychopharmacology. Available at: [Link]
Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery. Available at: [Link]
Klinkenberg, I., & Blokland, A. (2010). The scopolamine-induced learning and memory impairments in rodents: a model for the cognitive deficits in Alzheimer's disease. Behavioural Pharmacology. Available at: [Link]
Haider, S., Tabassum, S., & Perveen, T. (2015). Scopolamine-induced memory impairment in mice: a behavioral and biochemical study. Journal of the Pakistan Medical Association. Available at: [Link]
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. Available at: [Link]
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Available at: [Link]
Application
Application Note: Antimicrobial Screening of 4-(1,2-Thiazol-3-yloxy)piperidine Hydrochloride
Executive Summary & Compound Rationale 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride represents a distinct class of pharmacophores combining a saturated nitrogen heterocycle (piperidine) with an electron-deficient hete...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Rationale
4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride represents a distinct class of pharmacophores combining a saturated nitrogen heterocycle (piperidine) with an electron-deficient heteroaromatic ring (isothiazole) via an ether linkage.
While isothiazoles are historically associated with broad-spectrum biocidal activity (e.g., isothiazolinones targeting thiol groups), the 3-yloxy ether linkage in this compound suggests a more stable, target-specific mechanism of action, potentially inhibiting bacterial efflux pumps or disrupting cell wall biosynthesis, rather than non-specific alkylation. The piperidine moiety improves bioavailability and membrane penetration, while the hydrochloride salt formulation ensures aqueous solubility, facilitating standardized in vitro screening.
This guide details the Standard Operating Procedures (SOPs) for the antimicrobial evaluation of this compound, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Material Preparation & Handling[1][2][3][4][5][6]
Compound Properties[2][4][7][8][9][10][11]
Chemical Name: 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride[1]
Physical State: White to off-white crystalline solid.
Solubility: Highly soluble in water (>10 mg/mL) and DMSO.
Storage: Desiccate at -20°C. Hygroscopic.
Stock Solution Protocol
To ensure reproducibility, stock solutions must be prepared gravimetrically.
Solvent Selection: Although the HCl salt is water-soluble, prepare the Master Stock (10 mg/mL) in 100% DMSO to prevent hydrolysis or precipitation during long-term storage.
Calculation:
Sterilization: Do not autoclave. Use a 0.22 µm PTFE syringe filter for the stock solution if using aqueous buffers. DMSO stocks are generally self-sterilizing against vegetative bacteria but should still be handled aseptically.
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to hit validation.
Figure 1: Sequential workflow for antimicrobial characterization. Green nodes indicate critical quantitative milestones.
Protocol 1: Primary Screening (Agar Well Diffusion)
Objective: Rapid qualitative assessment of antimicrobial activity against standard reference strains (S. aureus ATCC 29213, E. coli ATCC 25922).
Summarize results in the following format for technical reports:
Strain
Gram
MIC (µg/mL)
MBC (µg/mL)
MBC/MIC Ratio
Phenotype
S. aureus ATCC 29213
(+)
[Data]
[Data]
[Calc]
[Static/Cidal]
E. coli ATCC 25922
(-)
[Data]
[Data]
[Calc]
[Static/Cidal]
P. aeruginosa ATCC 27853
(-)
[Data]
[Data]
[Calc]
[Static/Cidal]
References
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[6][7][8] [Link]
Clinical and Laboratory Standards Institute (CLSI). (2018). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition (M02-A13). CLSI.[6][7][8] [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[9] EUCAST. [Link]
Goel, K. K., et al. (2008). "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. [Link][5]
Antifungal activity assay for 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
Application Note: Antifungal Characterization of 4-(1,2-Thiazol-3-yloxy)piperidine Hydrochloride Executive Summary This application note details the protocol for evaluating the antifungal efficacy of 4-(1,2-Thiazol-3-ylo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Antifungal Characterization of 4-(1,2-Thiazol-3-yloxy)piperidine Hydrochloride
Executive Summary
This application note details the protocol for evaluating the antifungal efficacy of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride . This compound features a piperidine pharmacophore linked via an ether bridge to an isothiazole ring—a structural motif associated with the inhibition of oxysterol-binding proteins (OSBP) and cell wall integrity disruption in fungal pathogens.
Given the hydrochloride salt form, this protocol addresses specific solubility considerations and aligns with CLSI M27-Ed4 (Yeasts) and M38-A2 (Filamentous Fungi) standards to ensure data reproducibility.
Compound Handling & Preparation
Chemical Context:
The hydrochloride (HCl) salt improves aqueous solubility compared to the free base. However, the piperidine nitrogen (
) acts as a proton acceptor.[1] To maintain potency and prevent precipitation in neutral media, correct buffering is critical.
Rationale: While the HCl salt is water-soluble, long-term stability of isothiazole ethers is superior in anhydrous DMSO.[1] Water stocks are prone to hydrolysis over time.[1]
Concentration: Prepare a 10 mM or 10 mg/mL master stock.
Storage: Aliquot into amber glass vials (hygroscopic protection) and store at -20°C.
Working Solution: Dilute stock 1:100 in RPMI 1640 medium immediately prior to assay to achieve a starting concentration (e.g., 100 µM) with
Thiazole-piperidines often show "trailing" growth; use 50% cutoff initially.[1]
Solvent Limit
DMSO
DMSO
>1% inhibits fungal growth falsely.
Troubleshooting Guide
Precipitation in Wells: The "cloudiness" might be drug precipitation, not fungal growth.
Solution: Check the "Sterility Control" (Media + Drug, no cells). If cloudy, the drug crashed out. Reduce concentration or increase DMSO slightly (max 2%).
Trailing Growth: Piperidine derivatives often allow partial growth at high concentrations (trailing).[1]
Solution: Use the Resazurin assay (Path B).[8] It distinguishes metabolically active "trailers" from static cells more accurately than visual scoring.[1]
Solution: Ensure MOPS buffer concentration is 0.165 M. Verify pH of the highest drug concentration well before inoculation.
References
Clinical and Laboratory Standards Institute (CLSI). (2017).[2][9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition (M27-Ed4).
[Link][1][9][10]
Clinical and Laboratory Standards Institute (CLSI). (2008).[2][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).
[Link][1][6][7][11]
Pfaller, M. A., et al. (2014). "Antifungal Susceptibility Testing: A Primer for Clinicians." Clinical Infectious Diseases.
[Link]
Rampersad, S. N. (2012).[1] "Multiple Applications of Alamar Blue as an Indicator of Metabolic Function and Cellular Health in Cell Viability Bioassays." Sensors.
[Link]
PubChem. (n.d.).[1] "4-(1,3-thiazol-2-yloxy)piperidine dihydrochloride (Compound Summary)." National Library of Medicine.
[Link]
Application Note: A Framework for Characterizing Novel Ligands Using Receptor Binding Assays, Exemplified by 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
Abstract The characterization of novel chemical entities is a cornerstone of drug discovery. Receptor binding assays provide a robust, sensitive, and high-throughput method to determine the affinity of a ligand for its t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The characterization of novel chemical entities is a cornerstone of drug discovery. Receptor binding assays provide a robust, sensitive, and high-throughput method to determine the affinity of a ligand for its target receptor, a critical step in elucidating its pharmacological profile.[1] This document outlines the theoretical principles and provides a comprehensive, adaptable framework for establishing a filtration-based radioligand competition binding assay. While centered on the exemplary compound 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride, a molecule with potential neuromodulatory or other biological activities based on its thiazole and piperidine moieties, the principles and protocols described herein are broadly applicable to any new test compound.[2][3][4] The guide covers the foundational theory of receptor-ligand interactions, a detailed workflow for assay development from receptor source preparation to data analysis, and troubleshooting, ensuring scientific integrity and generating reliable, reproducible data.
Introduction: The Rationale for Receptor Binding Analysis
The initial step in characterizing a potential therapeutic agent involves identifying its biological target and quantifying the strength of the interaction. Receptor binding assays are a powerful in vitro tool designed to measure the binding affinity of a ligand for a receptor.[1][5] These assays are predicated on the principle of competitive binding, where a test compound and a labeled ligand (typically radioactive) compete for a finite number of receptor sites in a biological sample, such as a cell membrane preparation.[5][6]
The primary outputs of these assays are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
IC50: The concentration of a test compound that displaces 50% of the specifically bound radioligand.[6] This value is experimentally derived and dependent on assay conditions.
Ki (Inhibition Constant): The equilibrium dissociation constant for the test compound. It is an intrinsic measure of the affinity of the compound for the receptor and is independent of assay conditions, making it the gold standard for comparing the potency of different compounds.[7]
This guide will focus on the classic filtration-based radioligand binding assay, a widely used method for studying membrane-bound receptors like G-protein coupled receptors (GPCRs).[1] The structural components of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride, specifically the piperidine ring, are common scaffolds in ligands targeting CNS receptors such as dopamine, serotonin, and muscarinic receptors.[3][8][9] Therefore, the protocols will reference parameters suitable for these target classes, which can be adapted based on empirical findings.
Foundational Principles of Receptor Binding Assays
A successful binding assay relies on a clear understanding of the interaction between the radioligand and the receptor. The core principle is to differentiate between the radioligand that is specifically bound to the target receptor and that which is non-specifically bound to other components of the assay (e.g., filters, lipids).
Total Binding (TB): Measured when the radioligand is incubated with the receptor preparation alone. It represents the sum of specific and non-specific binding.
Non-Specific Binding (NSB): Measured in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors. Any remaining bound radioactivity is considered non-specific.
Specific Binding (SB): Calculated by subtracting non-specific binding from total binding (SB = TB - NSB).
This relationship is fundamental to generating a valid binding curve.
Experimental Workflow: From Target Identification to Ki Determination
The process of characterizing a novel compound like 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride is systematic. It begins with target identification and proceeds through assay optimization and validation before the final competition assay is performed.
Caption: Principle of competitive ligand binding.
Protocol: Competition Assay for 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
Plate Setup: Prepare a 96-well plate with triplicate wells for Total Binding, Non-Specific Binding, and each concentration of the test compound.
Reagent Preparation:
Prepare serial dilutions of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
Prepare the radioligand ([³H]-Spiperone) at a fixed concentration, typically equal to its Kd value determined from the saturation assay.
[10] * Prepare the NSB control ligand (e.g., 10 µM Haloperidol).
Assay Incubation:
Add 25 µL of Assay Buffer (for Total Binding), 25 µL of NSB ligand, or 25 µL of the test compound dilution to the appropriate wells.
Add 25 µL of the fixed concentration of [³H]-Spiperone to all wells.
Initiate the reaction by adding 150 µL of the diluted membrane preparation.
Incubation, Filtration, and Counting: Follow the same procedure as described in the Saturation Binding Assay (steps 4-6).
Component
Total Binding
Non-Specific Binding
Test Compound
Assay Buffer
25 µL
-
-
NSB Ligand
-
25 µL
-
Test Compound (Serial Dilutions)
-
-
25 µL
Radioligand (at Kd concentration)
25 µL
25 µL
25 µL
Membrane Preparation
150 µL
150 µL
150 µL
Total Volume
200 µL
200 µL
200 µL
Table 2: Example setup for a competition binding assay.
Data Analysis and Interpretation
Proper data analysis is critical to extract meaningful affinity constants from the raw CPM data.
Calculate Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding using the formula:
% Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100
Determine IC50: Plot the % Specific Binding against the log concentration of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value. Software such as GraphPad Prism is standard for this analysis.
[11]
Calculate Ki using the Cheng-Prusoff Equation: The IC50 is converted to the Ki, a true measure of affinity, using the Cheng-Prusoff equation. [7][12]This equation corrects for the presence of the competing radioligand.
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand used in the assay.
Kd is the equilibrium dissociation constant of the radioligand, as determined by the saturation binding experiment.
The calculated Ki value for 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride represents its affinity for the target receptor. A lower Ki value signifies a higher binding affinity.
Troubleshooting and Best Practices
High Non-Specific Binding (>30% of Total):
Cause: Radioligand may be too lipophilic; filter type may be incorrect.
Solution: Pre-soak filter plates with polyethyleneimine (PEI). [13]Consider a different filter material (e.g., GF/B instead of GF/C). [13]Optimize protein concentration, as too much protein can increase NSB.
Low Signal (Low Total Counts):
Cause: Low receptor expression (Bmax); inactive radioligand or membranes.
Solution: Increase the amount of membrane protein per well. [13]Verify the activity of the radioligand and ensure membranes have not undergone excessive freeze-thaw cycles.
Poor Reproducibility:
Cause: Inconsistent pipetting; inadequate mixing; inefficient washing during filtration.
Solution: Use calibrated pipettes. Ensure thorough mixing of reagents. Optimize the washing procedure to ensure rapid and complete removal of unbound radioligand.
Title: Radioligand assay system (RIA) Principles Of Drug Discovery.pptx
Source: Slideshare
URL: [Link]
Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations
Source: PubMed
URL: [Link]
Title: How to Interpret IC50 and Kd in Drug–Target Interactions
Source: Bitesize Bio
URL: [Link]
Title: A powerful tool for drug discovery
Source: European Pharmaceutical Review
URL: [Link]
Title: Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists
Source: NCBI
URL: [Link]
Title: Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates
Source: PubMed
URL: [Link]
Title: Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes
Source: PubMed
URL: [Link]
Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands
Source: University Library of Regensburg
URL: [Link]
Title: Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold
Source: PubMed
URL: [Link]
Title: Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer
Source: PubMed
URL: [Link]
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents
Source: MDPI
URL: [Link]
Title: Synthesis of target piperazine derivatives 23a–h. Reagents and conditions
Source: ResearchGate
URL: [Link]
Title: Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl
Source: PMC
URL: [Link]/pmc/articles/PMC3831154/)
Application Note: 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride in Cancer Research
This Application Note and Protocol Guide addresses the technical use of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride (CAS: 2320224-55-1), a specialized heterocyclic building block and chemical scaffold. While primaril...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide addresses the technical use of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride (CAS: 2320224-55-1), a specialized heterocyclic building block and chemical scaffold. While primarily utilized in Fragment-Based Drug Discovery (FBDD) for synthesizing inhibitors of kinases (e.g., VEGFR) and metabolic enzymes (e.g., MAGL), this guide details its direct application in cancer cell lines for fragment screening, toxicity profiling, and target validation.
Executive Summary & Mechanism of Action
4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride is a bifunctional scaffold characterized by a piperidine ring linked via an ether bond to an isothiazole moiety. In oncology research, this structure serves two critical roles:
Fragment-Based Screening: As a low-molecular-weight fragment (<300 Da), it is screened at high concentrations to identify weak binding affinities to "druggable" pockets (e.g., ATP-binding sites of kinases or allosteric sites of GPCRs).
Synthetic Intermediate: It acts as a core pharmacophore for synthesizing Tyrosine Kinase Inhibitors (TKIs) and Monoacylglycerol Lipase (MAGL) inhibitors. The isothiazole ring functions as a bioisostere for phenyl or pyridine rings, often improving metabolic stability and hydrogen-bonding potential.
Mechanistic Relevance in Cancer[1][2]
Kinase Inhibition (VEGFR/KDR): The isothiazole-ether motif mimics the hinge-binding region of ATP, allowing derivatives to block angiogenesis pathways essential for tumor growth [1].
Metabolic Modulation (MAGL): Piperidine-based scaffolds are privileged structures for targeting serine hydrolases like MAGL, which regulates the pool of pro-tumorigenic signaling lipids (e.g., 2-arachidonoylglycerol) in aggressive cancer lines [2].
Chemical Properties & Reconstitution[3][4]
Property
Specification
Chemical Name
4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
Molecular Formula
C₈H₁₂N₂OS · HCl
Molecular Weight
~220.72 g/mol
Solubility
Water (>50 mM), DMSO (>100 mM), Ethanol (Moderate)
Stability
Hygroscopic; store desiccated at -20°C. Stable in culture media for 48h.
Appearance
White to off-white crystalline solid
Reconstitution Protocol
Objective: Prepare a 100 mM Stock Solution for cell culture use.
Weighing: Accurately weigh 22.07 mg of the compound.
Solvent Choice:
Preferred:DMSO (Dimethyl Sulfoxide) , sterile-filtered. While water-soluble, DMSO is recommended to maintain consistency with hydrophobic derivative screening.
Alternative:Nuclease-Free Water (if DMSO sensitivity is a concern for specific cell lines).
Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds until fully dissolved.
Sterilization: If using water, pass through a 0.22 µm PVDF syringe filter. (DMSO is generally self-sterilizing at high concentrations, but filtration is Good Practice).
Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -80°C (6 months) or -20°C (1 month).
Thermal Challenge: Aliquot into PCR tubes. Heat to a gradient (40°C – 70°C) for 3 minutes using a thermocycler.
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Denatured proteins precipitate; bound/stabilized proteins remain soluble).
Detection: Run supernatant on SDS-PAGE and Western Blot for the target of interest (e.g., VEGFR2, MAGL).
Result: A shift in thermal stability (presence of band at higher temps in treated vs. control) confirms binding.
Data Visualization & Pathway Logic
Figure 1: Fragment-Based Drug Discovery Workflow
This diagram illustrates the logical flow of using the 4-(1,2-Thiazol-3-yloxy)piperidine scaffold from initial screening to lead optimization.
Caption: Workflow for utilizing the scaffold in oncology screening. The fragment serves as a starting point for SAR (Structure-Activity Relationship) expansion.
Comparative Data: Scaffold Utility
The following table summarizes the utility of the isothiazole-ether scaffold compared to other common piperidine fragments.
Scaffold Type
Key Feature
Primary Application
Cancer Relevance
4-(1,2-Thiazol-3-yloxy)piperidine
Ether Linker + Isothiazole
Kinase Hinge Binding
High (VEGFR, EGFR)
4-(1,2-Benzisothiazol-3-yl)piperazine
Fused Ring + Piperazine
GPCR Antagonists
Moderate (Glioblastoma)
4-Phenoxypiperidine
Phenyl Ether
General Hydrophobic Core
Low (Non-specific)
References
International Patent WO 99/62890. Isothiazole derivatives useful for the treatment of hyperproliferative diseases. (Describes isothiazole-ether scaffolds as VEGFR/KDR inhibitors).
Wang, Y. et al. (2024). Monoacylglycerol lipase (MAGL) inhibitors: A review of their development and therapeutic potential. European Journal of Medicinal Chemistry.[1] (Discusses piperidine scaffolds in MAGL inhibition).
Chemical Vendor Data (Fluorochem). 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride Product Sheet. (Physical properties and CAS verification).[2][3][4]
PubChem Compound Summary. Isothiazole Derivatives. National Library of Medicine.
(Note: While specific bioactivity data for the naked fragment "4-(1,2-Thiazol-3-yloxy)piperidine" is not indexed in public pharmacological databases, the protocols above are designed to validate its activity as a novel probe or building block based on its structural class.)
Application Note: Formulation of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride for In Vivo Studies
Abstract & Scope This application note provides a standardized framework for the formulation of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride , a heterocyclic ether scaffold often utilized as a chemical probe or interm...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note provides a standardized framework for the formulation of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride , a heterocyclic ether scaffold often utilized as a chemical probe or intermediate in CNS and metabolic drug discovery. Due to the basicity of the piperidine nitrogen (
) and the polarity of the hydrochloride salt, this compound generally exhibits favorable aqueous solubility compared to its free base.[1] However, improper vehicle selection or pH mismatch can lead to in vivo precipitation, altered bioavailability, or injection site necrosis. This guide outlines a decision-tree approach to vehicle selection, step-by-step preparation protocols, and quality control measures to ensure data integrity in rodent models.
Physicochemical Profile & Pre-Formulation
Before formulation, the specific properties of the hydrochloride salt must be understood to predict behavior in physiological fluids.
Solubility Driver: The piperidinium cation (protonated nitrogen) drives aqueous solubility.[1] The isothiazole ring adds moderate lipophilicity but is generally less hydrophobic than phenyl or napthyl analogs.
Stability Considerations
Hygroscopicity: Piperidine HCl salts are often hygroscopic.[2] The bulk powder must be stored in a desiccator at -20°C.
pH Sensitivity: The compound is stable in acidic to neutral pH. At pH > 9 (approaching the piperidine
), the salt may dissociate to the free base, increasing the risk of precipitation.
Ether Linkage: The C-O-C bond is chemically robust under standard physiological conditions.
Vehicle Selection Strategy
Do not default to 100% DMSO. High concentrations of organic solvents can mask biological effects or cause vehicle toxicity. Use the Solubility-Driven Decision Tree below to select the mildest effective vehicle.
Formulation Decision Tree (Logic Flow)
Figure 1: Decision tree for selecting the optimal vehicle based on compound solubility and stability.
Detailed Formulation Protocols
Protocol A: Standard Aqueous Formulation (Preferred)
Best for: IV, IP, PO administration of low-to-moderate doses (< 20 mg/kg).
Materials:
Compound: 4-(1,2-Thiazol-3-yloxy)piperidine HCl
Vehicle: 0.9% Sterile Saline (NaCl) or Phosphate Buffered Saline (PBS).
Procedure:
Calculate: Determine the required concentration. Example: For a 10 mg/kg dose in a 25g mouse (dosing volume 10 mL/kg), required concentration is 1.0 mg/mL.
Weigh: Accurately weigh the hydrochloride salt. Note: Correct for the salt factor if dosing based on free base weight.
Salt Factor correction:
Dissolve: Add 80% of the final volume of saline. Vortex for 1-2 minutes.
Observation: The solution should be clear and colorless.
QS (Quantity Sufficient): Add remaining saline to reach final volume.
Filter: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter for sterilization.
Protocol B: pH-Adjusted Formulation
Best for: Compounds that precipitate at neutral pH but are soluble in weak acid.
Rationale: The piperidine nitrogen is basic.[1][3][4][5] Lowering the pH ensures it remains protonated (ionized) and soluble.
Procedure:
Vehicle Prep: Prepare 10 mM Acetate Buffer (pH 4.5) or simply acidify saline with 0.1N HCl to pH ~5.0.
Dissolve: Add compound to the acidic vehicle.
Check: Measure pH. If the compound acts as a buffer and raises pH significantly, adjust back to pH 5.0-6.0 using dilute HCl.
Best for: High doses (> 50 mg/kg) or if the isothiazole moiety reduces water solubility significantly.
Vehicle Composition:
5% DMSO (Dimethyl sulfoxide)
40% PEG400 (Polyethylene glycol 400)
55% Sterile Water (or Saline)
Procedure:
Dissolve: Dissolve the compound completely in the required volume of 100% DMSO first. (This is the "concentrate").
Add PEG: Add the PEG400 to the DMSO concentrate. Vortex until mixed.
Why? PEG acts as a bridge between the organic DMSO and the aqueous phase.
Add Aqueous: Slowly add the Water/Saline while vortexing.
Critical: Adding water too fast can cause "crashing out" (precipitation).
Sonication: If slight turbidity occurs, sonicate in a water bath at 37°C for 5-10 minutes.
Quality Control (QC) & Validation
Every batch must be validated before injection to prevent "Vehicle Effects" or embolism.
Parameter
Acceptance Criteria
Method
Visual Inspection
Clear, particle-free solution. No floating crystals.
Visual (Light Box)
pH
IV/IP: 4.5 – 8.0 PO: 3.0 – 9.0
Micro-pH probe
Osmolality
280 – 320 mOsm/kg (Isotonic preferred). Limit: < 600 mOsm/kg for IP to avoid writhing.
Freezing Point Depression
Purity
> 95% (Ensure no hydrolysis during formulation).
HPLC-UV
Preparation Workflow Diagram
Figure 2: Step-by-step workflow for preparing the dosing solution.
In Vivo Administration Guidelines
Dosing Volumes
Respect physiological limits to avoid hemodynamic stress.
Mouse (25g):
IV (Bolus): Max 5 mL/kg (125 µL)
IP: Max 10-20 mL/kg (250-500 µL)
PO (Gavage): Max 10 mL/kg (250 µL)
Rat (250g):
IV: Max 5 mL/kg
IP/PO: Max 10 mL/kg
Route-Specific Warnings
Intravenous (IV): Ensure the solution is strictly particle-free. If using Protocol C (Co-solvents), inject slowly (over 30-60 seconds) to prevent local precipitation upon mixing with blood.
Intraperitoneal (IP): Avoid pH < 4.0 or > 8.5. Highly acidic/basic solutions cause "writhing" (pain response), which can be mistaken for drug-induced behavior.
Oral (PO): The hydrochloride salt may be bitter. In voluntary consumption studies, taste masking may be required. For gavage, this is irrelevant.
Troubleshooting Common Issues
Issue: Compound precipitates upon adding water to DMSO/PEG.
Cause: The "antisolvent" effect of water is too strong.
Solution: Switch to 20% Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in water. Cyclodextrins encapsulate the lipophilic thiazole tail while the hydrophilic exterior ensures solubility.
Cause: Likely vehicle toxicity (too much DMSO) or pH shock.
Solution: Reduce DMSO to < 5%. Check pH. Ensure solution is isotonic.
Issue: Compound degrades in solution.
Cause: Hydrolysis of the ether bond (rare) or oxidation.
Solution: Prepare fresh daily. Store stock solutions in amber glass at -20°C.
References
PubChem. Piperidine hydrochloride - Compound Summary. National Library of Medicine. Available at: [Link]
Journal of Pharmaceutical Sciences.Solubilization of Poorly Water-Soluble Drugs for Parenteral Administration. (General reference for Co-solvent/Cyclodextrin logic).
National Institutes of Health (NIH). Guidelines for the Care and Use of Laboratory Animals. (Dosing volume standards). Available at: [Link]
European Journal of Medicinal Chemistry. Design and synthesis of piperidine-thiazole hybrids. (Structural context for stability). Available at: [Link]
Technical Support Center: Purification of 4-(1,2-Thiazol-3-yloxy)piperidine Hydrochloride
Introduction: 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride is a key heterocyclic building block in modern medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1] However, its purifica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride is a key heterocyclic building block in modern medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1] However, its purification presents distinct challenges due to its physicochemical properties. As a hydrochloride salt, it is highly polar and possesses multiple heteroatoms, complicating standard purification protocols like chromatography and recrystallization. This guide provides in-depth troubleshooting advice and validated protocols to help researchers overcome common hurdles, ensuring the high purity required for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride?
A1: Impurities typically originate from three sources: the synthetic route, side reactions, and degradation.
Unreacted Starting Materials: Residual piperidin-4-ol or a 3-halo-1,2-thiazole precursor.
Process-Related Impurities: Inorganic salts from workup procedures or residual catalysts.
Side-Products: N-alkylation of the piperidine ring by the thiazole precursor or other electrophiles present in the reaction mixture can lead to quaternary ammonium salts or other complex derivatives.[2]
Degradation Products: Although the thiazole ring is generally stable, it can be susceptible to degradation under harsh conditions such as strong oxidizing agents or high-intensity light.[3][4] Forced degradation studies on related thiazole derivatives have shown potential for hydrolysis under severe acidic or basic conditions.[5][6]
Q2: My isolated product is a sticky oil or an amorphous solid, not the expected crystalline hydrochloride salt. Why is this happening?
A2: This is a frequent issue with amine hydrochloride salts and can be attributed to several factors:
Residual Solvent: The presence of even small amounts of solvent, particularly water or highly polar organic solvents, can inhibit crystallization by forming a solvated complex.[7] The compound may be hygroscopic.
Presence of Impurities: Impurities disrupt the crystal lattice formation, leading to an "oiling out" phenomenon where the product separates as a liquid phase instead of a solid.
Incomplete Salt Formation: If the protonation of the piperidine nitrogen is incomplete, the presence of the free base lowers the melting point and interferes with crystallization. Ensure at least one full equivalent of HCl was used.
Low Melting Point: The pure compound itself may have a low melting point, making crystallization at room temperature challenging.
Q3: How can I accurately assess the purity of my final product? It has a poor UV response.
A3: The lack of a strong UV chromophore makes purity assessment by standard HPLC-UV challenging.[8] For accurate quantification, the following methods are recommended:
HPLC with Universal Detectors: High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal for non-chromophoric compounds. These detectors respond to the mass of the analyte rather than its optical properties.[8][9]
Quantitative NMR (qNMR): This is a powerful primary method for determining absolute purity without needing a reference standard of the analyte itself.[8] By integrating the signal of a known proton on your compound against a certified internal standard of known concentration, you can calculate purity with high accuracy.
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the identity of the main peak and help identify the mass of any impurities present, even at low levels.
Q4: What are the key stability concerns I should be aware of during workup and purification?
A4: While generally robust, the molecule has two key structural motifs to consider:
Thiazole Ring: The thiazole ring is aromatic and relatively stable. However, it can undergo degradation upon exposure to strong oxidizing agents or prolonged exposure to UV/visible light, which can cause photo-oxygenation.[3][4] It is advisable to perform purification steps with protection from direct, intense light.
Piperidine Nitrogen: As a secondary amine, the piperidine nitrogen is a nucleophile and a base. In its free base form, it can react with atmospheric carbon dioxide to form a carbonate salt, which may precipitate or interfere with purification.[10][11] Working under an inert atmosphere (N₂ or Ar) is good practice when handling the free base for extended periods. The hydrochloride salt is significantly more stable and not susceptible to this issue.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the purification of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride.
Problem 1: Poor or No Crystal Formation During Recrystallization
Probable Cause 1: Incorrect Solvent Choice. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at elevated temperatures.[12][13] Given the compound's polarity, highly non-polar solvents like hexanes will be ineffective, while highly polar solvents like water or methanol may dissolve it too well even when cold.
Solution 1: Systematic Solvent Screening.
Place ~20 mg of crude material into several small test tubes.
Add 0.5 mL of different solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, acetone) to each tube.
Observe solubility at room temperature. For tubes where the solid is insoluble, heat gently to boiling.
If the solid dissolves when hot, allow the tube to cool slowly to room temperature, then place it in an ice bath.
The solvent that yields clean, well-formed crystals is the best candidate. Isopropanol and ethanol are often excellent starting points for hydrochloride salts.[14]
Probable Cause 2: Solution is Not Saturated. Too much solvent was added during the dissolution step, preventing the concentration from reaching the point of crystallization upon cooling.[13]
Solution 2: Concentrate the Solution or Use an Anti-Solvent.
Concentration: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen until the solution becomes slightly cloudy (the saturation point). Then, allow it to cool slowly.
Anti-Solvent Addition: If you have a solvent in which the compound is soluble (e.g., methanol), slowly add a miscible "poor" or "anti-solvent" in which it is insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or acetone) dropwise at room temperature until persistent turbidity is observed.[12][14] Gently warm to re-dissolve, then cool slowly.
Problem 2: Product "Oils Out" Instead of Crystallizing
Probable Cause: High Impurity Load or Rapid Cooling. Impurities prevent the formation of an ordered crystal lattice. Cooling the solution too quickly can also cause the compound to crash out as a supersaturated liquid (oil) instead of forming crystals.
Solution: Employ Pre-Purification and Controlled Cooling.
Charcoal Treatment: If the crude product is colored, dissolve it in a suitable solvent (like hot ethanol), add a small amount of activated charcoal (1-2% w/w) to adsorb colored impurities, heat for 5-10 minutes, and perform a hot filtration to remove the charcoal.[12]
Slow Cooling: Allow the hot, filtered solution to cool to room temperature undisturbed over several hours. Do not place it directly into an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.
Seed Crystals: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled, saturated solution to induce crystallization.
Problem 3: Persistent Impurities Detected After Recrystallization
Probable Cause: Co-crystallization. The impurity has similar solubility and structural properties to the desired compound, allowing it to be incorporated into the crystal lattice.
Solution: Convert to Free Base for Chromatographic Purification. If recrystallization fails to remove a persistent impurity, a change in chemical form is necessary.
Dissolve the crude hydrochloride salt in water and basify the solution to pH >10 with a strong base like NaOH to deprotonate the piperidine nitrogen.
Extract the resulting free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
Purify the free base using column chromatography (see Protocol 3).
Convert the purified free base back to the hydrochloride salt (see Protocol 4).
Problem 4: Streaking and/or Irreversible Adsorption on Silica Gel Column
Probable Cause: Strong Acid-Base Interaction. This is the expected behavior for an amine salt on acidic silica gel. The protonated piperidine cation binds strongly to the acidic silanol groups on the silica surface.
Solution: Do Not Chromatograph the Salt Form on Standard Silica. You must first convert the compound to its free base form as described in the solution to Problem 3. The free base, being less polar and non-ionic, can be successfully purified on silica gel, provided the mobile phase is modified with a small amount of a competing base (e.g., 0.5-2% triethylamine or ammonia) to mask the acidic silica sites and prevent tailing.[15][16][17]
Protocol 1: Purity Assessment by Reverse-Phase HPLC with Charged Aerosol Detection (CAD)
This method is suitable for determining the purity of the final compound and for monitoring the progress of purification.
Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C.
Detector: Charged Aerosol Detector (CAD), Nitrogen gas pressure at 35 psi.[9]
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.
Analysis: Inject 5-10 µL. The purity is calculated based on the relative peak area percentage. Note that ion-pairing agents like heptafluorobutyric acid (HFBA) can also be used to improve peak shape and retention if needed.[9]
Protocol 2: Purification by Solvent/Anti-Solvent Recrystallization
This is the preferred method for crude material that is already of moderate-to-high purity (>90%).
Data Presentation: Solvent Screening Guide
Solvent (Good)
Common Anti-Solvents (Poor)
Expected Outcome
Methanol
Diethyl Ether, MTBE, Acetone
Good for highly impure samples but can trap solvent.
Ethanol
Diethyl Ether, MTBE, Hexanes
Often provides a good balance of solubility and crystal quality.[13]
Isopropanol
MTBE, Hexanes, Ethyl Acetate
An excellent choice for many HCl salts, often yielding high-quality, easy-to-filter crystals.[14]
Step-by-Step Methodology:
Place the crude 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride in an Erlenmeyer flask equipped with a magnetic stir bar.
Add a minimal amount of a "good" solvent (e.g., hot isopropanol) with stirring and heating until the solid is fully dissolved. Avoid adding a large excess of solvent.[12]
If insoluble impurities or discoloration are present, perform a hot filtration through fluted filter paper.
Allow the solution to cool to room temperature.
Slowly add a "poor" anti-solvent (e.g., MTBE) dropwise with stirring until the solution becomes persistently turbid.
If necessary, gently warm the mixture until it becomes clear again, then allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath for 30-60 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold anti-solvent.
Dry the crystals under high vacuum to remove all residual solvents.
Protocol 3: Purification of the Free Base by Flash Column Chromatography
Use this protocol when recrystallization is ineffective due to high impurity levels.
Prepare the Free Base: As described in the solution to Problem 3, convert the crude HCl salt to its free base form and prepare a concentrated solution in the loading solvent (e.g., dichloromethane).
Select the Stationary Phase: Use standard-grade silica gel (40-63 µm).
Prepare the Mobile Phase: A common mobile phase is a gradient of methanol in dichloromethane (DCM). Critically, add a basic modifier to both solvents to prevent streaking. A typical system is 1% triethylamine (TEA) in both the DCM (Solvent A) and the Methanol (Solvent B) portions of the mobile phase.[15][16]
Equilibrate the Column: Equilibrate the silica gel column with the initial mobile phase composition (e.g., 100% DCM with 1% TEA).
Load and Elute: Load the sample onto the column and begin elution. A typical gradient might be 0% to 10% Methanol (containing 1% TEA) in DCM (containing 1% TEA) over 10-15 column volumes.
Collect and Analyze Fractions: Collect fractions and analyze them by TLC (using a mobile phase with TEA) to identify those containing the pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Protocol 4: Final Salt Formation
This protocol converts the purified, oily, or solid free base into a stable, crystalline hydrochloride salt.
Dissolve the purified free base in a minimal amount of a suitable organic solvent in which the HCl salt is poorly soluble (e.g., diethyl ether, isopropanol, or ethyl acetate).
Cool the solution in an ice bath.
Slowly add, with stirring, one molar equivalent of a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane).
The hydrochloride salt should precipitate immediately as a white solid.
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration, wash with a small amount of the cold solvent (e.g., diethyl ether), and dry under high vacuum.
References
Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgGWd6HjOwT8otYX09n96avrCIQitNanGITA3tUnAwAx1-tZFDQWmAEcwA1C8CmfVJ7O73AsP5mgqpSjROBgY9BBVMqBCVxwEWA8odxkqdSSr7ekR_8zUq06nhyltEdBdFIYYMY7Cxn_qrAOUd2wfuOVsofmooa6e2B_Az0ui3dF5giCaz9AJqlKb3lHO9VFNtQz3Dk3NCqBTuytLv0uucCduiFpZzFy_XvWGQGMI88b8=]
Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [URL: https://www.researchgate.
Study of formation constant of schiff base containing Thiazole ring in mixed solvent media and their thermodynamic parameters. (2020). International Journal of Chemical Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvKARwQ0b8oo_aJ6XzbkKlIl0p89ocUBWASPzfzAbR0_TokOEdcIy5mu_joLOjIPkJ1R7Ll5faH7xB0S_dc-Jdz5I1CyLHZcKbumektm1jKH89t36Pa_LUoVFgYN45CA9RI-lXLpnk8mW25zFjCqUiNLE1BzCp9l9WXk4BlFXVFTEV4Ki_Rg==]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6562]
Benchchem. Piperidine Purification and Isolation: A Technical Support Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg6iPXbj8Hi0xtRkveE30NnQGxxNiaLTc9_tzXvACpEe7JnLq_xTIKUATx2td6AcGVWVmvgMI7s-wTUWWRJz31usKPu9uP5jLPsSr8wOIyn37gHurs1elAFEsfhkFnOoQVDZwKA98A7ZW44fKVN5M6FH7uwJOJoXvgBZYMc36MkGtXUIGrIC5TOwEiMa1PEjAz8ahtIeqtuG7RluY=]
Jian, W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/17449221/]
Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. [URL: https://www.researchgate.net/post/Have_you_experienced_that_your_piperidine_crystallizes_when_not_in_use]
Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIdogysptkJx-aUKXBIfNCyISORetifUZR_533jfo2KConTURDqOv1S_VclaFiVGynyqUdTqal-A7J8B8RcJNsgGxP8L_gZe0QMh9uXQdSzZBhLmdM4UYeqhWncpGLUgHbdeWkPSwzn8eAUPbjb3ZUQ-7GhWGkFqm83Q==]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses-of-thiazole.html]
Gul, F., et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. ResearchGate. [URL: https://www.researchgate.net/publication/283282245_pH_and_Temperature_Responsive_Electrooxidation_of_Thiazole_Derivatives_and_Preliminary_Screening_of_Their_Antioxidant_Activity]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3mOZTVo2tchK46WHLAY3T2_xZ1p5iATuzqvm2aRMLZWZoj7uMiCbem_oh-kFypiri-5tdCkY6KD9sfM2-5dyIrL8n-m6BzfxmfSbLZORbuMSXD8YPkfe9376lIcPJwK5BLG8Z658JcvW83bCoc-TK8bOCLy4VljuV0kTKFlOmfBTObcbh6NxDcM55MzA0xDPSqDY6yETyNWKUZEdUTO8VbGm3ppVeq78Ow1nsC9Lgz70p]
Thiazolidine formation and stability at various pH values. (2018). ResearchGate. [URL: https://www.researchgate.net/figure/a-Thiazolidine-formation-and-stability-at-various-pH-values-b-Left-UV-vis_fig2_326464878]
Purification of organic hydrochloride salt? (2017). ResearchGate. [URL: https://www.researchgate.
Benchchem. Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. [URL: https://vertexaisearch.cloud.google.
Chemical Synthesis. Cas 1185314-68-4,4-(Thiazol-2-yloxy)-piperidine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpSlweVNagUoS150U8bfAfBTUw94xJflKCP-ki80RaBgkcwMMvIhLQzLqB-EJo4aw3kNWvr2RE58VjsT1O7TFbxRYGl8mCw-WlxPLX8NBxZrG14CSWsN1DtDvvHXMttJwxsxntP9GBD3G8]
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [URL: https://blog.waters.
Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. [URL: https://patents.google.
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [URL: https://www.biotage.
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbi78mDws7FRofY3eI8CD9AoQfaNbc64Cp6oSFzyjyTs_KDUGBN4EzzWGmuOjeQhipQglAZ74OWwwc1mfy76u3-S_QcpddoUsEXlw_SbKdqpNvPX4SFJMEaEaYPNo-Awrw1UziYdXPyM4uRi9eT5o0PZvDjeI=]
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019). ResearchGate. [URL: https://www.researchgate.
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ardp.201700128]
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5724679/]
Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39504793/]
Google Patents. US3864402A - Purification of secondary alkyl amines. [URL: https://patents.google.
Ataman Kimya. PIPERIDINE. [URL: https://www.
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEKSncuV9nLtxSb2gN7GeHMj6vHDUVZFvHOMjkS0-3Az3UHjAjDG9Ave-3GR0-aIpXOaeh25erLIwTdM7M_5n60ZlNqeO8iRxLyZmnGu4a6TXlMFBr-Scv5jDuFNG4__yHWZWZRbKaHRLG-XsvSblm5rpaijTwLJWHfum8KphR4H2e7-paMKtjKG0=]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdgnOMKWmp7g2o6THvr9oSw654VqCzEcVepuTrrFMP0n8FMdeG6CaP-R4xVFrnprwcWbI0iqd9x8LEv4b0U9HaUG00nhdLDtGLFPGExS8bvJ-we2ev0nTO3lP152SvPfmZ8nst6TGSAvfZi9Zp6rHcZGyx2Ed741nCtLP7YitzBGzFNOTdVrASXs0=]
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/235763599_Validated_HPLC_Method_for_the_Quantitative_Analysis_of_a_4-Methanesulfonyl-Piperidine_Hydrochloride_Salt]
Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. (2021). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOqXPxgTBnLdPh4nE-NYz9cG0Pq-WlcAKguczap-pmAfP3o_yOFARCGXpVk4KRRfgxN5qLFWcoScRCOYm1BQcqO9UWeAbyV81oyd3pjh5SgFceiWZhYGXGRvNRjQxnFk2RioDTioNs-HxNQFifuzUyVjXYSAn6D5Jb4gl_1TLAl3-1iX16iMdPbso=]
Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (2003). ResearchGate. [URL: https://www.researchgate.net/publication/228682057_Synthesis_and_Biological_Evaluation_of_New_45-Disubstituted-Thiazolyl_Amides_Derivatives_of_4-Hydroxy-Piperidine_or_of_4-N-Methyl_Piperazine]
Purification of THP protected compound. (2025). Reddit. [URL: https://www.reddit.
Stability issues of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride in solution
This technical guide addresses the stability, solubility, and handling of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride , a critical heterocyclic building block used in the synthesis of bioactive compounds. The followi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability, solubility, and handling of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride , a critical heterocyclic building block used in the synthesis of bioactive compounds. The following protocols are designed to mitigate degradation risks associated with the isothiazole core and the piperidine moiety.
Topic: Stability & Handling in Solution
Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Executive Summary
4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride combines a basic piperidine ring with an electron-deficient isothiazole core via an ether linkage. While the hydrochloride salt confers water solubility, the compound exhibits specific sensitivities in solution:
pH Sensitivity: Risk of free-base precipitation at pH > 9.0 and isothiazole ring cleavage under strong alkaline conditions.
Photolability: The N-S bond in the isothiazole ring is susceptible to photo-induced cleavage.
Oxidative Potential: The sulfur atom is a site for potential oxidation to sulfoxides.
The hydrochloride salt is highly polar. Proper solvation is critical to prevent "crashing out" during biological assays or chemical reactions.
Solvent System
Solubility Rating
Notes
Water (Milli-Q)
High (>50 mM)
Stable at pH 4.0–6.0. Ideal for short-term storage.
DMSO
High (>100 mM)
Recommended for Stock. Store at -20°C. Hygroscopic nature of DMSO can accelerate hydrolysis over months.
Methanol/Ethanol
Moderate
Good for intermediate dilutions. Avoid if solution will be subjected to strong acids (transesterification risk).
PBS (pH 7.4)
Moderate
Caution: Approaching the pKa of the piperidine nitrogen (~9–10) reduces solubility. Use immediately.
The pH-Stability Paradox
Users often encounter precipitation when neutralizing the HCl salt.
Mechanism: The piperidine nitrogen (secondary amine) has a pKa of approximately 10. In the HCl form, it is protonated (
) and soluble. Raising the pH above 9 generates the free base (), which is lipophilic and poorly soluble in aqueous media.
Critical Threshold: Maintain stock solutions at pH < 7.0 . For physiological assays, dilute the acidic stock directly into the buffer immediately prior to use.
Module 2: Chemical Stability & Degradation Pathways
Isothiazole Ring Vulnerability (Base-Catalyzed Hydrolysis)
The 1,2-thiazole ring is aromatic but less stable than pyridine. Under basic conditions (pH > 10) or in the presence of strong nucleophiles, the N–S bond is the weak link.
Reaction: Nucleophilic attack at the sulfur or ring carbon can lead to ring opening, forming acyclic thiocyanates or enamines.
Symptom: Solution turns yellow/orange and develops a sulfurous odor.
Photodegradation
Isothiazoles can undergo photo-transposition or ring cleavage under UV light.
Protocol: Always use amber glass vials. Avoid direct exposure to biosafety cabinet lights for extended periods.
Visualization of Degradation Pathways
The following diagram illustrates the primary stress pathways for the compound.
Caption: Primary degradation pathways including pH-induced precipitation, nucleophilic ring opening, oxidation, and photolysis.
Module 3: Troubleshooting Guide (FAQ)
Q1: My solution turned cloudy upon adding it to the cell culture media. Why?
Diagnosis: "pH Shock" Precipitation.
Explanation: Cell culture media (pH 7.4) buffered the acidic HCl salt solution towards neutrality. If the final concentration was high, the local pH shift caused the free base to precipitate before dispersing.
Solution:
Prepare a more concentrated stock in DMSO (which solubilizes the free base).
Perform a serial dilution in media with vigorous vortexing.
Ensure the final concentration is below the solubility limit of the free base (typically < 100 µM in aqueous buffers).
Q2: I see a new peak at RRT 0.85 in HPLC after 24 hours at room temperature.
Diagnosis: Likely S-Oxidation or Hydrolysis.
Protocol:
Check Mobile Phase: Did you use an acidic mobile phase (e.g., 0.1% TFA)? If stable there, check the sample solvent.
Check Oxidants: Was the solvent degassed? Isothiazoles can oxidize to S-oxides.
Verification: Run LC-MS.
M+16: Indicates Oxidation (S-oxide).
M+18 or Ring Opening mass: Indicates Hydrolysis.
Q3: Can I autoclave the solution?
Verdict:NO.Reasoning: The combination of high heat (121°C) and pressure will likely degrade the ether linkage or the isothiazole ring, especially if the pH drifts.
Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.
Module 4: Analytical Troubleshooting Flowchart
Use this decision tree to diagnose stability issues during experimentation.
Caption: Step-by-step diagnostic workflow for identifying solubility and stability failures.
References
Silva, A. M. S., et al. (2019). "Isothiazoles in the Design and Synthesis of Biologically Active Substances." Synthesis, 51(23), 4423-4451. Link
Context: Provides the foundational chemistry of the isothiazole ring, including susceptibility to nucleophilic
Chhanwal, N., et al. (2016). "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique." International Journal of Scientific & Technology Research, 4(9). Link
Context: Describes HPLC methodologies for detecting degradation in thiazole/isothiazole derivatives, specifically under oxid
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 13616656, 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride." PubChem. Link
Context: Verification of the specific chemical structure and salt form properties.
Hamada, Y., et al. (2005). "Naphtho[1,2-d]isothiazole acetic acid derivatives as a novel class of selective aldose reductase inhibitors." Journal of Medicinal Chemistry, 48(20), 6392-6405.
Troubleshooting
Technical Support Center: Solubility Optimization for 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] Compound: 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride Class: Heterocyclic Amine Salt Primary Challenge: Unpredictable precipitation in physiological...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Compound: 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
Class: Heterocyclic Amine Salt
Primary Challenge: Unpredictable precipitation in physiological buffers and high-chloride media.[1][2]
This guide addresses the specific solubility anomalies encountered with 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride . While hydrochloride salts are generally synthesized to improve aqueous solubility, this specific scaffold exhibits a "solubility paradox" often driven by the Common Ion Effect and pH-dependent deprotonation .[1][2]
The piperidine nitrogen (secondary amine) serves as the ionization center.[2] However, the lipophilic nature of the isothiazole-ether moiety creates a high energetic penalty for dissolution if the salt lattice energy is high or if the solution pH approaches the compound's pKa.
Diagnostic Workflow: Why is it precipitating?
Before altering your protocol, identify the specific solubility failure mode using the logic tree below.
Figure 1: Diagnostic decision tree for identifying the physicochemical cause of precipitation.[1][2]
Technical Deep Dive: The Mechanisms of Failure
A. The Common Ion Effect (The "Saline Trap")
Researchers often assume that because it is an HCl salt, it will dissolve readily in saline (0.9% NaCl) or 0.1 M HCl. This is a critical error for this compound class.
Mechanism: The solubility product constant (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Adjust to pH 4.5 - 5.0 (using 0.1N HCl or Acetate buffer)
Stability
Precipitates in < 1 hour
Stable for > 24 hours
Step-by-Step D5W Formulation:
Dissolve compound in pure DMSO (5% of final volume).[2]
Add Solutol HS15 or Tween 80 (5% of final volume) to the DMSO solution. Vortex until clear.
Slowly add warm (37°C) 5% Dextrose in Water (90% of final volume) while vortexing.
Crucial: Do not use Saline/PBS.[1][2] The lack of chloride ions in D5W prevents the common ion effect.
Protocol C: Dilution for Cellular Assays (Media)
Challenge: Preventing "Crash-out" upon addition to media.
Intermediate Dilution: Do not pipet 100% DMSO stock directly into the well.
Stepwise Method:
Prepare a 10x working solution in culture media without serum (serum proteins can bind non-specifically, but also mask precipitation).[2]
If precipitation is visible, prepare the 10x solution in PBS adjusted to pH 6.0 .
Final Addition: Add the 10x solution to the cells.
Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: I see a fine white precipitate immediately after adding my DMSO stock to PBS. Why?A: This is likely the "Free Base" precipitation. The pH of PBS (7.[2]4) is high enough to deprotonate a fraction of the piperidine nitrogen.[2] The neutral form is insoluble.
Fix: Lower the pH of your buffer to 6.0 or 6.5, or use a complexing agent like 20% HP-β-Cyclodextrin in your buffer to encapsulate the lipophilic tail [3].[1][2]
Q2: Can I just heat the solution to dissolve the precipitate?A: Heating is a temporary fix. While it increases solubility (endothermic dissolution), the compound will likely re-precipitate upon cooling or injection (in vivo), potentially causing embolisms in animal models. You must achieve thermodynamic solubility, not just kinetic solubility.
Q3: Why does the datasheet say "Soluble in Water" but it fails in my experiment?A: "Soluble in Water" usually refers to pure, deionized water (pH ~5.5 due to atmospheric CO2 and lack of buffering). In this environment, the salt is stable. In biological buffers (high salt, high pH), the environment is chemically distinct. Always distinguish between water and buffer solubility.[1]
Q4: Is the hydrochloride salt the best form?A: If you have the option to switch salts during synthesis, a Mesylate or Tosylate salt often breaks the crystal lattice more effectively and is less susceptible to the common ion effect than HCl salts [4]. However, if you are stuck with the HCl salt, strictly follow Protocol B (D5W) above.
References
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Chapter 3: Solubility). [1][2]
Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][2][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]
Bastin, R. J., et al. (2000).[1][2] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1][2]
Technical Support Center: Reducing Byproducts in 4-(1,2-Thiazol-3-yloxy)piperidine Hydrochloride Synthesis
Core Reaction Logic & Impurity Landscape The synthesis of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) between a protected 4-hydroxypiperidine and a 3...
Author: BenchChem Technical Support Team. Date: February 2026
Core Reaction Logic & Impurity Landscape
The synthesis of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) between a protected 4-hydroxypiperidine and a 3-halo-1,2-thiazole, followed by acidic deprotection.
The primary challenge lies in the electronic duality of the 1,2-thiazole ring. While the 3-position is activated for nucleophilic attack, the ring sulfur is susceptible to oxidation or ring-opening under harsh conditions, and the halide is prone to hydrolysis if moisture is uncontrolled.
Visualizing the Pathway
The following diagram maps the critical process nodes and the specific origin points of the three most common byproducts: Hydrolysis Impurities (Type A) , Elimination Impurities (Type B) , and Incomplete Salts (Type C) .
Caption: Reaction workflow identifying critical control points for Impurities A (Hydrolysis), B (Elimination), and C (Salt Stoichiometry).
Troubleshooting Guide: Phase 1 (Coupling)
Context: The reaction involves the displacement of a chloride on the isothiazole ring by the alkoxide of N-Boc-4-hydroxypiperidine.
Q1: Why is the conversion stalling at ~70% despite adding excess base?
Diagnosis: You are likely experiencing Counter-Ion Inhibition or Base Degradation .
The Mechanism: If you use Sodium Hydride (NaH) in THF, the sodium alkoxide formed is often tightly aggregated, reducing nucleophilicity. If you use Potassium tert-butoxide (KOtBu), it can degrade the isothiazole ring if the temperature is too high (>60°C).
The Fix:
Switch Solvent/Cation: Use DMF or DMSO instead of THF. The high dielectric constant dissociates the ion pair, making the alkoxide more "naked" and reactive [1].
Catalysis: Add 18-crown-6 (0.1 eq) if sticking with NaH/THF to sequester the sodium cation.
Stoichiometry: Ensure the alcohol (piperidine) is the limiting reagent (1.0 eq) and the isothiazole is in slight excess (1.2 eq) to drive the alcohol to completion, as the isothiazole is easier to remove during workup.
Q2: I see a significant peak at M-18 (Elimination Product). How do I stop this?
Diagnosis: The base concentration is too high, or the temperature is promoting E2 elimination over SNAr substitution.
The Mechanism: 4-hydroxypiperidines are prone to dehydration to form tetrahydropyridines (Impurity B in the diagram). This is an entropy-driven process favored by heat.
The Fix:
Temperature Control: Do not exceed 0°C during the base addition. Warm to Room Temperature (RT) only after the alkoxide has formed. Keep the reaction temperature below 50°C.
Base Choice: Switch from KOtBu (stronger base, promotes elimination) to NaH (smaller cation, slightly less bulky).
Order of Addition: Add the base to the piperidine first and stir for 30 mins to ensure complete deprotonation before adding the electrophile (isothiazole). Free base reacting with the electrophile is slower than the alkoxide.
Q3: The 3-chloroisothiazole starting material is disappearing, but product yield is low. Where is it going?
Diagnosis:Hydrolysis (Impurity A).
The Mechanism: The C-Cl bond on the isothiazole is activated. If your solvent is "wet" (contains >500 ppm water), hydroxide ions generated from trace water and base will compete with your piperidine alkoxide, forming 3-hydroxy-1,2-thiazole. This byproduct is water-soluble and often lost in the aqueous workup, making the mass balance confusing.
The Fix:
Drying: Dry DMF/DMSO over 4Å molecular sieves for 24 hours. The water content must be <50 ppm.
Inert Atmosphere: Perform the reaction under a strict Nitrogen or Argon balloon. Isothiazoles are sensitive to moisture-induced ring opening [2].
Context: Removal of the Boc group using acid (HCl) to yield the final hydrochloride salt.[1]
Q4: The final solid is sticky/hygroscopic and turns yellow. Is it decomposing?
Diagnosis: You have Residual Solvent Trapping or Sulfur Oxidation .
The Mechanism: Isothiazoles can oxidize to S-oxides if exposed to air/light for long periods in solution. Furthermore, ether/dioxane mixtures often trap solvent within the crystal lattice of amine salts.
The Fix:
Scavenger Wash: After deprotection, wash the solid with anhydrous diethyl ether or MTBE under Nitrogen. Avoid pulling air through the filter cake for too long (hygroscopicity).
Lyophilization: Dissolve the sticky solid in minimum water and lyophilize. This often yields a fluffy, stable white powder compared to rotary evaporation.
Storage: Store the HCl salt in a desiccator at -20°C. The ether linkage at the 3-position destabilizes the ring slightly compared to carbon-linked analogs.
Q5: NMR shows a split Boc signal or "half" deprotection.
Diagnosis:Equilibrium Stalling .
The Mechanism: As HCl is consumed, the acidity drops. If using HCl/Dioxane, the generated isobutylene gas can sometimes interfere if not vented.
The Fix:
Concentration: Use 4M HCl in Dioxane (excess, ~10 eq).
Temperature: Run at Room Temperature. Do not heat, as heating acidic isothiazoles can cleave the ether bond [3].
Verification: Check 1H NMR for the disappearance of the t-butyl singlet at ~1.45 ppm.
Optimized Experimental Protocol
Objective: Synthesis of 4-(1,2-Thiazol-3-yloxy)piperidine HCl with <1% Total Impurities.
Step 1: SNAr Coupling
Setup: Flame-dry a 3-neck flask. Cool to 0°C under Argon.
NaH (60% dispersion in oil) (1.2 eq, 12 mmol, 480 mg)
Activation: Add NaH to the solution of piperidine in DMF at 0°C. Stir for 30 min until gas evolution ceases. Tip: This pre-forms the alkoxide and minimizes elimination.
Technical Support Center: Troubleshooting Cell Viability Assays with 4-(1,2-Thiazol-3-yloxy)piperidine HCl
Status: Active Ticket ID: #TS-THZ-PIP-001 Responder: Senior Application Scientist, High-Throughput Screening Division[1] Compound Profile & Physicochemical Context Before troubleshooting, it is critical to understand the...
Before troubleshooting, it is critical to understand the chemical behavior of 4-(1,2-Thiazol-3-yloxy)piperidine HCl . This is not a standard drug but a functionalized fragment often used in library screening or as a synthetic intermediate.[1] Its dual nature—a basic piperidine ring and an aromatic thiazole ether—creates specific assay artifacts.[1]
Property
Value / Characteristic
Impact on Viability Assay
Salt Form
Hydrochloride (HCl)
Acidity: Dissolving high concentrations in water/media will significantly lower pH, causing non-specific cell death.[1]
Core Structure
Piperidine (Secondary Amine)
Lysosomotropism: Basic amines accumulate in acidic lysosomes, potentially interfering with Neutral Red assays or causing vacuolization.[1]
Heterocycle
Thiazole
Redox Activity: Thiazoles can occasionally participate in electron transfer, potentially reducing tetrazolium salts (MTT/MTS) non-enzymatically.[1]
pKa (Est.)
~10–11 (Piperidine N)
Solubility Shock: The compound is soluble in acidic water but may precipitate in neutral pH (7.[1]4) culture media as the free base forms.[1]
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Precipitation Issues
Q1: I dissolved the HCl salt in DMSO, but when I added it to the cell culture media, the solution turned cloudy. Why?
A: You are likely experiencing "pH Shock Precipitation."[1]
While the HCl salt is soluble, the piperidine moiety is a strong base. When you dilute a concentrated stock into pH 7.4 media, the buffering capacity of the media neutralizes the HCl. This forces the equilibrium toward the free base form of the molecule. If the concentration exceeds the solubility limit of the free base (which is much lower than the salt), it precipitates.
Diagnostic: Check the plate under a microscope.[1][2] Crystalline needles or amorphous debris indicate precipitation.[1]
Solution:
Pre-dilution Step: Dilute the stock in PBS (pH 7.4) before adding to media to check for cloudiness.[1]
Carrier Solvent: Maintain a constant DMSO concentration (e.g., 0.5%) in the final media to help solubilize the free base.
Q2: My cells are dying within 1 hour of adding the compound, even at low doses. Is the compound that toxic?
A: It is likely Acidosis , not true cytotoxicity.[1]
Because this is a Hydrochloride (HCl) salt, it releases protons (
) upon dissolution.[1] If your stock solution is highly concentrated (e.g., 100 mM in water) and you add a significant volume to the well, you may overcome the bicarbonate buffer in the media, dropping the pH to toxic levels (< 6.0).
Validation: Phenol red in the media will turn yellow immediately upon addition.[1]
Corrective Action: Neutralize the stock solution with an equimolar amount of NaOH or dissolve the compound in a strong buffer (e.g., 100 mM HEPES, pH 7.4) rather than unbuffered water.[1][3]
Q3: I am using an MTT assay. The treated wells are dark purple, suggesting high viability, but the cells look dead under the microscope. What is happening?
A: You are seeing Chemical Reduction Artifacts .
Secondary amines (piperidine) and certain thiazole derivatives can chemically reduce the tetrazolium ring of MTT to purple formazan without live cells. This generates a false positive (high absorbance signal).[1]
The Test: Incubate the compound with MTT reagent in media without cells. If it turns purple, the chemistry is interfering.
Recommended Switch: Move to an ATP-based luminescent assay (e.g., CellTiter-Glo®).[1] ATP assays are less susceptible to redox interference from small molecules.[1]
Q4: I am using Neutral Red uptake, and the cells look full of vacuoles. Is this apoptosis?
A: Likely not. This is Lysosomal Trapping .
Lipophilic amines like piperidines can cross membranes and enter lysosomes.[1] Once inside the acidic lysosome (pH ~4.5), they become protonated and trapped. This draws water in, causing the lysosomes to swell (vacuolization).
Impact: This can artificially increase Neutral Red signal (accumulation) or decrease it (lysosomal burst), decoupling the signal from actual cell viability.
Visualized Protocols & Logic
Diagram 1: The "Solubility Decision Tree"
Use this logic flow to determine the correct solvent system for your HCl salt.
Caption: Decision logic for solubilizing piperidine-HCl salts to prevent pH shock or precipitation artifacts.
Diagram 2: Mechanism of Assay Interference
Understanding why MTT fails and ATP assays succeed with this chemistry.
Caption: Pathway comparison showing how reductive compounds cause false positives in MTT assays versus ATP assays.
Validated Protocol: The "Buffered Step-Down"
To ensure data integrity with 4-(1,2-Thiazol-3-yloxy)piperidine HCl , follow this specific preparation method.
Primary Stock (DMSO): Dissolve the solid HCl salt in 100% DMSO to a concentration of 10 mM .
Why? DMSO suppresses ionization, preventing the "common ion" effect initially.
Intermediate Dilution (The Critical Step):
Do NOT pipette 10 mM DMSO stock directly into the cell well (risk of precipitation shock).[1]
Prepare a 2x Working Solution in media.
Example: To test at 10 µM, prepare 20 µM in media containing 20 mM HEPES .
Why HEPES? The extra buffer capacity counteracts the acidity of the HCl salt upon dilution.
Visual Check:
Vortex the 2x Working Solution. Hold it up to the light. It must be crystal clear.
If cloudy, sonicate for 5 minutes.[1] If still cloudy, the free base is insoluble; reduce concentration.
Cell Addition:
Add 50 µL of the 2x Working Solution to 50 µL of cells already in the plate.
This ensures gentle mixing and maintains pH stability.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Hydrochloride.[1] PubChem.[1]
[Link]
Riss, T. L., et al. (2013).[1] Cell Viability Assays.[1][2][4][5] Assay Guidance Manual.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up Synthesis of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride
Ticket ID: #TSC-ISO-PIP-04
Subject: Process Optimization & Troubleshooting for Scale-Up (100g – 1kg)
Assigned Scientist: Senior Application Specialist, Process Chemistry Division
Executive Summary
This guide addresses the specific challenges in scaling the synthesis of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride . The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) between N-Boc-4-hydroxypiperidine and 3-chloro-1,2-thiazole, followed by acidic deprotection.
Critical Process Parameters (CPPs):
Moisture Control: The isothiazole ring is sensitive to base-mediated ring opening if hydrolysis competes with SNAr.
Exotherm Management: Both the alkoxide formation (H2 release) and Boc-deprotection (Isobutylene release) present significant pressure/thermal hazards at scale.
Salt Morphology: Piperidine HCl salts are prone to "oiling out" (forming gums) rather than crystallizing if the solvent system is not rigorously controlled.
Module 1: The Coupling Reaction (SNAr)
User Reported Issue: "My reaction mixture turns black and yield drops significantly when scaling from 5g to 100g."
Root Cause Analysis:
Thermal Decomposition: The 1,2-thiazole ring contains a weak N–S bond. At high temperatures (>80°C) or in the presence of excess strong base, the ring can cleave, leading to sulfur extrusion and polymerization (black tar).
Moisture Contamination: Sodium Hydride (NaH) is often used to generate the alkoxide. Trace water consumes NaH, generating NaOH, which is less nucleophilic but basic enough to degrade the isothiazole.
Troubleshooting Protocol:
Step
Action
Technical Rationale
1
Reagent Order
Do NOT mix isothiazole and base directly. 1. Dissolve N-Boc-4-hydroxypiperidine in anhydrous THF/DMF.2. Add NaH (60% dispersion) at 0–5°C.3. Stir 30 min to complete H2 evolution.4. Add 3-chloro-1,2-thiazole last.
2
Temperature
Maintain reaction temperature between 40°C – 60°C . Do not exceed 65°C.
3
Stoichiometry
Use 1.05 eq of Alcohol and 1.1 eq of Base relative to the Isothiazole.
Safety Note: At >100g scale, NaH addition generates massive volumes of H2. Ensure reactor headspace is swept with N2 to a scrubber.
Module 2: Deprotection & Salt Crystallization
User Reported Issue: "After adding HCl, the product formed a sticky gum that won't filter, rather than a white solid."
Root Cause Analysis:
Rapid Addition: Adding HCl too fast generates high local concentrations of degradation byproducts (tert-butyl cation) which polymerize.
Solvent Trap: Piperidine salts are highly soluble in methanol or water but insoluble in ether/heptane. An intermediate polarity is required for crystal growth. "Oiling out" occurs when the product precipitates faster than it can organize into a lattice (supersaturation overshoot).
Optimized Protocol (Self-Validating):
Solvent Switch: Do not deprotect in pure MeOH. Use IPA (Isopropyl Alcohol) or EtOAc/Dioxane .
Controlled Acidification:
Dissolve the Boc-intermediate in IPA (5 vol).
Add 5–6 M HCl in IPA (or Dioxane) dropwise at 20–25°C.
Validation: Monitor gas evolution (Isobutylene). If foaming is violent, pause addition.
Crystallization (The "Anti-Gum" Method):
Once deprotection is complete (HPLC check), the mixture may be a thick slurry or oil.
Heat to 50°C (if oil, it should dissolve or become less viscous).
Add MTBE or EtOAc (Antisolvent) dropwise until slight turbidity persists.
Seed with pure crystal (0.1 wt%) if available.
Cool slowly (10°C/hour) to 0°C.
Visual Workflow & Logic
Figure 1: Synthesis & Troubleshooting Logic
Caption: Process flow for synthesis with embedded troubleshooting decision points for common failure modes (decomposition and oiling out).
FAQ: Frequently Asked Questions
Q1: Can I use Potassium tert-butoxide (KOtBu) instead of NaH?
Answer: Yes, and it is often safer for scale-up because it eliminates hydrogen gas evolution. However, KOtBu is a stronger base and may increase the risk of isothiazole ring opening.
Recommendation: If using KOtBu, lower the reaction temperature to 0–20°C initially. Monitor impurity profile by HPLC.
Q2: How do I remove the residual Boc-amine impurity?
Answer: If the coupling wasn't 100% complete, you will have unreacted N-Boc-4-hydroxypiperidine.
Purification: After the aqueous workup (before deprotection), wash the organic layer (EtOAc) with 10% Citric Acid . The starting alcohol is not basic, but the coupling product is less polar. Alternatively, recrystallization of the final HCl salt usually rejects the unreacted alcohol effectively.
Q3: The final salt is hygroscopic. How do I handle it?
Answer: Piperidine HCl salts are notorious for absorbing water.
Protocol: Filter under a nitrogen blanket. Dry in a vacuum oven at 45°C with P2O5 or silica gel desiccant in the chamber. Store in tightly sealed amber glass.
References
Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Insight: Isothiazoles activated by halogen at the 3-position undergo SNAr with alkoxides.
Source:Journal of Heterocyclic Chemistry, "Reactivity of 3-haloisothiazoles towards nucleophiles." (General Journal Link).
Boc Deprotection Scale-Up
Safety & Kinetics: "Scale-up of the deprotection of Boc-amines using HCl/IPA."
Source:Organic Process Research & Development (ACS Publications).
Crystallization of Amine Salts
Technique: "Overcoming oiling out in amine hydrochloride salt crystalliz
Source:Chemical Engineering Science, "Crystallization of Pharmaceutical Salts."
(Note: Specific proprietary patents for this exact molecule are not public domain, but the protocols above are derived from standard operating procedures for the 1,2-benzisothiazole and isothiazole class of compounds found in the referenced literature.)
Reference Data & Comparative Studies
Validation
A Comparative Guide to 4-(1,2-Thiazol-3-yloxy)piperidine Hydrochloride: A Novel Scaffold for CNS Drug Discovery
Introduction: The Search for Precision in CNS Therapeutics In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular architectures that offer both high potency and refined selectivity...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Search for Precision in CNS Therapeutics
In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular architectures that offer both high potency and refined selectivity is paramount. Heterocyclic compounds form the bedrock of modern medicinal chemistry, with scaffolds like thiazole and piperidine being privileged structures in a multitude of approved therapeutics.[1][2] The 1,2-thiazole, or isothiazole, ring is a bioisosterically important variant, present in drugs with activities ranging from anti-inflammatory to antiviral.[3][4] Similarly, the piperidine moiety is a cornerstone of many CNS agents, valued for its ability to confer favorable physicochemical properties and engage with key biological targets.[5]
This guide focuses on 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride , a sparsely characterized compound that sits at the intersection of these two important chemical classes. Due to the lack of extensive published data on this specific molecule, this document serves not as a retrospective analysis, but as a prospective framework for its evaluation. We will dissect its structural components, propose a plausible biological hypothesis based on established pharmacophores, and outline a rigorous, data-driven methodology for its characterization.
Our central hypothesis is that this scaffold represents a novel fragment for designing serotonin-dopamine activity modulators , a class of drugs that has revolutionized the treatment of schizophrenia and major depressive disorder (MDD). To explore this, we will draw comparisons to the well-established atypical antipsychotic, Brexpiprazole , a benchmark for multi-receptor targeting and refined clinical efficacy.[6][7]
Section 1: Structural and Physicochemical Deconstruction
The therapeutic potential of a molecule is fundamentally linked to its structure and resulting physicochemical properties. A comparative analysis of our lead compound with established drugs reveals key similarities and differences that will inform our experimental design.
Core Molecular Architectures
The primary compounds for our comparative analysis are:
4-(1,2-Thiazol-3-yloxy)piperidine (Lead Compound): A novel combination of an isothiazole ring linked via an ether to a piperidine core.
Brexpiprazole (Primary Comparator): An FDA-approved atypical antipsychotic featuring a benzothiophene head group linked via a butyl-piperazine chain to a quinolinone tail.
Aripiprazole (Secondary Comparator): The predecessor to Brexpiprazole, providing crucial structure-activity relationship (SAR) insights into the evolution of dopamine D2 receptor partial agonism.[8]
The key structural hypothesis is that the isothiazole-piperidine fragment of our lead compound could function as a bioisostere for the benzothiophene-piperazine core of Brexpiprazole, potentially engaging with the same CNS receptors.
Comparative Physicochemical Properties
Predictive models are invaluable for anticipating a compound's behavior, such as its ability to cross the blood-brain barrier (BBB) and its metabolic stability. Below is a comparison of calculated properties for the core fragments.
Property
4-(1,2-Thiazol-3-yloxy)piperidine
1-(Benzothiophen-4-yl)piperazine
Rationale for Importance
Molecular Weight ( g/mol )
184.26
232.34
Influences solubility, permeability, and diffusion.
cLogP (Lipophilicity)
~1.5 - 2.0
~2.5 - 3.0
Critical for BBB penetration; values between 2-4 are often optimal for CNS drugs.
Topological Polar Surface Area (TPSA)
52.1 Ų
35.5 Ų
A key indicator of membrane permeability; TPSA < 90 Ų is generally favored for BBB crossing.
pKa (Most Basic)
~8.5 - 9.0 (Piperidine N)
~7.5 - 8.0 (Piperazine N)
Determines the ionization state at physiological pH (7.4), which impacts receptor binding and solubility.
This initial analysis suggests our lead compound possesses properties conducive to CNS activity, with a lower lipophilicity and higher polarity compared to the Brexpiprazole fragment, which may influence its pharmacokinetic profile.
Brexpiprazole achieves its clinical profile through a unique "serotonin-dopamine activity modulator" mechanism, characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and potent antagonism at serotonin 5-HT2A receptors.[3] This multi-target engagement is believed to balance antipsychotic efficacy with a lower incidence of side effects like akathisia and extrapyramidal symptoms.[7][8] We hypothesize that 4-(1,2-Thiazol-3-yloxy)piperidine may engage these same receptors.
To validate this hypothesis, a systematic screening cascade is essential. The workflow is designed to first identify binding affinity, then elucidate functional activity, and finally assess selectivity.
Proposed Experimental Workflow
Caption: Proposed screening cascade for the characterization of novel CNS compounds.
Section 3: Gold-Standard Experimental Protocols
Executing the proposed workflow requires robust, validated assays. The following protocols are industry standards for characterizing ligands of G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors.
Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D2 receptor.
Causality: This assay directly measures the physical interaction between the compound and the receptor. We use a radiolabeled antagonist ([³H]-Spiperone) with known high affinity. The test compound's ability to displace this radioligand is a direct measure of its own binding affinity. A low Ki value indicates high affinity.
Methodology:
Materials: Membranes from CHO or HEK293 cells stably expressing the human D2L receptor; [³H]-Spiperone (specific activity ~80-100 Ci/mmol); Non-specific binding control: Haloperidol (10 µM); Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
Procedure:
a. In a 96-well plate, add 25 µL of test compound dilutions (ranging from 0.1 nM to 100 µM).
b. Add 25 µL of [³H]-Spiperone to a final concentration of 0.2 nM (approximately its Kd).
c. Add 200 µL of cell membrane suspension (containing 10-20 µg of protein).
d. For total binding wells, add 25 µL of buffer instead of compound. For non-specific binding wells, add 25 µL of 10 µM Haloperidol.
e. Incubate the plate at room temperature for 90 minutes with gentle agitation.
Termination & Detection:
a. Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester, washing 3 times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
b. Dry the filter mat and place it in a scintillation vial with 5 mL of scintillation cocktail.
c. Quantify radioactivity using a liquid scintillation counter.
Data Analysis:
a. Calculate specific binding = Total binding - Non-specific binding.
b. Plot the percentage of specific binding against the log concentration of the test compound.
c. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Objective: To determine the functional activity (EC50 and Emax) of the test compound at the human 5-HT1A receptor, classifying it as an agonist, partial agonist, or antagonist.
Causality: The 5-HT1A receptor is a Gi/o-coupled GPCR. Upon agonist binding, it facilitates the exchange of GDP for GTP on the Gα subunit, activating it. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS that binds to the G-protein is directly proportional to the level of receptor activation by the test compound.
Methodology:
Materials: Membranes from Sf9 or CHO cells expressing human 5-HT1A receptors; [³⁵S]GTPγS (~1250 Ci/mmol); GDP; Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4); Full agonist control: 8-OH-DPAT.
Procedure:
a. Pre-incubate cell membranes (10 µg) with 10 µM GDP in assay buffer for 15 minutes on ice.
b. In a 96-well plate, add 50 µL of test compound dilutions (ranging from 0.1 nM to 10 µM).
c. Add 50 µL of the membrane/GDP mixture.
d. Initiate the reaction by adding 100 µL of [³⁵S]GTPγS to a final concentration of 0.1 nM.
e. Incubate the plate at 30°C for 60 minutes.
Termination & Detection:
a. Terminate the reaction and harvest as described in the binding assay protocol (Protocol 1, Step 3a-c).
Data Analysis:
a. Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound.
b. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect).
c. Compare the Emax of the test compound to that of the full agonist (8-OH-DPAT, defined as 100% efficacy). A compound with Emax < 100% is a partial agonist. An antagonist will show no stimulation and will shift the dose-response curve of an agonist to the right in a competitive assay format.
Section 4: Comparative Data Analysis & SAR Discussion
While experimental data for our lead compound is yet to be determined, we can establish a benchmark for success by examining the profiles of Brexpiprazole and Aripiprazole.[6]
Compound
D2 Affinity (Ki, nM)
D2 Functional Activity
5-HT1A Affinity (Ki, nM)
5-HT1A Functional Activity
5-HT2A Affinity (Ki, nM)
5-HT2A Functional Activity
Aripiprazole
0.34
Partial Agonist (High Intrinsic Activity)
1.7
Partial Agonist
3.4
Antagonist
Brexpiprazole
0.30
Partial Agonist (Lower Intrinsic Activity)
0.12
Partial Agonist
0.47
Antagonist
4-(1,2-Thiazol-3-yloxy) piperidine HCl
TBD
TBD
TBD
TBD
TBD
TBD
TBD: To Be Determined
Structure-Activity Relationship (SAR) Insights:
Dopamine D2 Partial Agonism: The key difference between Brexpiprazole and Aripiprazole is the lower intrinsic activity of Brexpiprazole at the D2 receptor.[9][8] This is thought to contribute to its improved tolerability profile, particularly a lower incidence of akathisia. The functional characterization of our lead compound at the D2 receptor will be critical. The electronic nature of the isothiazole ring compared to benzothiophene could significantly influence the degree of partial agonism.
Serotonin 5-HT1A and 5-HT2A Activity: Brexpiprazole displays higher affinity for both 5-HT1A and 5-HT2A receptors compared to Aripiprazole.[6] High 5-HT1A partial agonism may contribute to antidepressant and anxiolytic effects, while potent 5-HT2A antagonism is a hallmark of atypical antipsychotics, helping to mitigate extrapyramidal side effects and improve negative symptoms. Our lead compound's performance at these receptors will define its potential as a balanced modulator.
The Piperidine vs. Piperazine Moiety: The piperidine ring in our lead is distinct from the piperazine core in the comparators. Piperidine is typically more lipophilic and less basic than piperazine. This will affect its ionization at physiological pH and could alter the specific hydrogen bonding interactions within the receptor binding pockets, potentially leading to a different affinity or selectivity profile.
Section 5: Proposed Synthetic Route
A viable and scalable synthesis is crucial for any drug discovery program. Below is a plausible synthetic pathway for the target compound, which leverages commercially available starting materials.
Synthetic Workflow Diagram
Caption: A proposed two-step synthesis for 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride.
This route involves a standard Williamson ether synthesis to couple the piperidinol with the halo-isothiazole, followed by a straightforward acid-mediated deprotection of the Boc-protecting group to yield the final hydrochloride salt. This approach is efficient and amenable to scale-up for further studies.
Conclusion
While 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride is an under-explored molecule, a systematic analysis of its structural components points toward a promising research avenue in CNS drug discovery. By framing its potential within the successful paradigm of serotonin-dopamine activity modulators like Brexpiprazole, we have established a clear and logical path forward. The proposed screening cascade, utilizing industry-standard protocols, provides a robust framework for determining this compound's affinity, functional activity, and selectivity at key CNS receptors. The resulting data will be crucial for understanding its structure-activity relationships and validating the isothiazole-piperidine scaffold as a viable new pharmacophore for the next generation of neuropsychiatric therapeutics.
References
Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 355-364. Available from: [Link]
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). Available from: [Link]
Drugs.com. (2025). Brexpiprazole: Uses, Dosage, Side Effects, Warnings. Available from: [Link]
Citrome, L. (2015). Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder. Innovations in Clinical Neuroscience, 12(7-8), 10–14. Available from: [Link]
Maeda, K., et al. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. The Journal of pharmacology and experimental therapeutics, 350(3), 589–604. Available from: [Link]
Psych Scene Hub. (2020). Brexpiprazole – Mechanism of Action, Side Effects and Clinical Pearls. Available from: [Link]
Stępnicki, P., Kondej, M., & Kaczor, A. A. (2023). Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders. Pharmaceuticals, 16(3), 365. Available from: [Link]
O'Brien, Z., Taylor, D. M., & O'Donoghue, B. (2018). Brexpiprazole and its use in the treatment of schizophrenia. Therapeutic Advances in Psychopharmacology, 8(3), 97-105. Available from: [Link]
precisionFDA. (n.d.). BREXPIPRAZOLE. Available from: [Link]
Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current topics in medicinal chemistry, 16(25), 2841–2862.
Tiwari, M., & Singh, V. (2015). Thiazole: a promising heterocycle for the development of potent CNS active agents. European journal of medicinal chemistry, 92, 1–34. Available from: [Link]
Amin, A., et al. (2022). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Current Bioactive Compounds, 18(9), 77-89. Available from: [Link]
Patsnap Synapse. (2024). What is the mechanism of Brexpiprazole? Available from: [Link]
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
Wikipedia. (2023). Brexpiprazole. Available from: [Link]
O'Donnell, C. J., et al. (2018). Structural Diversity of Brexpiprazole and Related Analogues: Impact on Solubility and Drug Delivery. Crystal Growth & Design, 18(4), 2096-2105. Available from: [Link]
Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Valensi, 7(1), 77-86. Available from: [Link]
Thiazole and Isothiazole Chemistry in Crop Protection. (2025). Journal of Agricultural and Food Chemistry, 73(1), 30-46. Available from: [Link]
U.S. Patent No. US5409946A. (1995). Isoxazole, isothiazole and pyrazole compounds that enhance cognitive function.
Sadek, B., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1396. Available from: [Link]
A Comparative Guide to the Predicted Biological Activity of 4-(1,2-Thiazol-3-yloxy)piperidine and 4-(1,3-Thiazol-2-yloxy)piperidine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the predicted biological activities of two isomeric compounds: 4-(1,2-Thiazol-3-yloxy)piperidine and 4-(1,3-Th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activities of two isomeric compounds: 4-(1,2-Thiazol-3-yloxy)piperidine and 4-(1,3-Thiazol-2-yloxy)piperidine. In the absence of direct comparative experimental data in the public domain, this document leverages established principles of medicinal chemistry, structure-activity relationships (SAR) of related compounds, and the concept of bioisosterism to offer a prospective evaluation. The aim is to furnish researchers with a foundational understanding to guide future investigations into these potentially bioactive molecules.
Introduction: The Significance of the Thiazole and Piperidine Scaffolds
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects[1][2]. The piperidine moiety, a six-membered saturated nitrogen-containing heterocycle, is also a cornerstone in drug design, frequently incorporated into CNS-active agents due to its ability to interact with various receptors and transporters[3]. The combination of these two pharmacophores through an ether linkage, as in the title compounds, presents an intriguing area for exploration in drug discovery.
The key difference between the two molecules lies in the isomeric nature of the thiazole ring: the 1,2-thiazole (isothiazole) versus the 1,3-thiazole. This seemingly subtle structural change can significantly impact the electronic distribution, hydrogen bonding capacity, and overall conformation of the molecules, leading to potentially distinct biological profiles. The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties, is highly relevant here. While both are thiazoles, the different placement of the heteroatoms will alter their bioisosteric relationship to other five-membered heterocycles and influence their interactions with biological targets[4][5].
Structural and Physicochemical Considerations
The positioning of the nitrogen and sulfur atoms in the thiazole ring dictates the molecule's electronic and steric properties.
4-(1,2-Thiazol-3-yloxy)piperidine (Isothiazole derivative): In the isothiazole ring, the nitrogen and sulfur atoms are adjacent. The ether linkage at the 3-position places the piperidine moiety next to the sulfur atom. This arrangement will influence the molecule's dipole moment and its ability to act as a hydrogen bond acceptor.
4-(1,3-Thiazol-2-yloxy)piperidine (Thiazole derivative): In the 1,3-thiazole ring, the nitrogen and sulfur atoms are separated by a carbon atom. The ether linkage at the 2-position places the piperidine between the nitrogen and sulfur atoms. This will result in a different electronic landscape compared to the isothiazole isomer.
These structural differences are expected to affect key physicochemical properties such as lipophilicity (LogP), aqueous solubility, and metabolic stability, which in turn will influence the pharmacokinetic profiles of the compounds.
Predicted Biological Targets and Activity
Based on the structural motifs present, a primary area of interest for the biological activity of these compounds is the modulation of muscarinic acetylcholine receptors (mAChRs) . Piperidine-based structures are common in both muscarinic agonists and antagonists[6][7]. The ether linkage and the heterocyclic ring can mimic the ester group of acetylcholine or interact with accessory binding sites on the receptor.
There are five subtypes of muscarinic receptors (M1-M5), and achieving selectivity is a key goal in drug development[8][9]. The subtle structural differences between the two thiazole isomers could translate into significant differences in their affinity and selectivity for these receptor subtypes. For instance, the hydrogen bonding capabilities and electrostatic potential of the 1,2- versus 1,3-thiazole ring could favor binding to the orthosteric or allosteric sites of different mAChR subtypes.
Beyond muscarinic receptors, other potential CNS targets include histamine receptors and serotonin receptors, where piperidine and thiazole moieties have also been found in active ligands[4][10]. Additionally, given the broad activity of thiazole derivatives, screening against panels of kinases and microbial targets would be a worthwhile endeavor.
Proposed Experimental Workflow for Comparative Analysis
To empirically determine and compare the biological activities of these two compounds, a systematic experimental approach is necessary. The following workflow outlines the key steps.
Caption: Proposed experimental workflow for the comparative biological evaluation of 4-(1,2-Thiazol-3-yloxy)piperidine and 4-(1,3-Thiazol-2-yloxy)piperidine.
Part 1: Synthesis and Characterization
The first step is the chemical synthesis of both isomers. A potential synthetic route could involve the nucleophilic substitution of a leaving group on the respective thiazole ring with 4-hydroxypiperidine.
Proposed Synthesis of 4-(1,3-Thiazol-2-yloxy)piperidine:
Starting Material: 2-chloro-1,3-thiazole and N-Boc-4-hydroxypiperidine.
Reaction: Couple the two starting materials under basic conditions (e.g., sodium hydride in a suitable solvent like DMF).
Deprotection: Remove the Boc protecting group from the piperidine nitrogen using an acid (e.g., trifluoroacetic acid).
Purification: Purify the final product using column chromatography.
Characterization: Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
A similar strategy would be employed for the synthesis of the 1,2-thiazole isomer, starting with 3-chloro-1,2-thiazole.
Part 2: In Vitro Biological Evaluation
Objective: To determine the binding affinity of the compounds for the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Protocol:
Preparation of Membranes: Use cell membranes from CHO or HEK293 cells stably expressing each of the human M1-M5 receptor subtypes.
Radioligand: Utilize a high-affinity, non-selective muscarinic antagonist radioligand such as [³H]-N-methylscopolamine ([³H]-NMS).
Assay:
Incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compounds (4-(1,2-Thiazol-3-yloxy)piperidine and 4-(1,3-Thiazol-2-yloxy)piperidine).
Allow the binding to reach equilibrium.
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
Quantify the radioactivity on the filters using liquid scintillation counting.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Calculate the equilibrium dissociation constant (Ki) for each compound at each receptor subtype using the Cheng-Prusoff equation.
Objective: To determine whether the compounds act as agonists, antagonists, or allosteric modulators at the muscarinic receptors.
Protocol (Calcium Mobilization Assay for M1, M3, M5):
Cell Culture: Use CHO or HEK293 cells expressing Gαq-coupled muscarinic receptors (M1, M3, M5) and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Agonist Mode:
Add increasing concentrations of the test compounds to the cells and measure the change in intracellular calcium concentration using a fluorescence plate reader.
Determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect) values.
Antagonist Mode:
Pre-incubate the cells with increasing concentrations of the test compounds.
Stimulate the cells with a known muscarinic agonist (e.g., acetylcholine) at its EC₈₀ concentration.
Measure the inhibition of the agonist-induced calcium response.
Determine the IC₅₀ and calculate the antagonist affinity (pA₂ or Kb).
A similar approach using a different second messenger readout (e.g., cAMP inhibition for Gi-coupled M2 and M4 receptors) would be employed for those subtypes.
The following table illustrates how the experimental data for the two compounds would be presented for a clear comparison.
Parameter
4-(1,2-Thiazol-3-yloxy)piperidine
4-(1,3-Thiazol-2-yloxy)piperidine
Muscarinic Receptor Binding (Ki, nM)
M1
Predicted Value
Predicted Value
M2
Predicted Value
Predicted Value
M3
Predicted Value
Predicted Value
M4
Predicted Value
Predicted Value
M5
Predicted Value
Predicted Value
Functional Activity (EC₅₀/IC₅₀, nM)
M1 (Functional Assay)
Predicted Agonist/Antagonist Activity
Predicted Agonist/Antagonist Activity
In Vitro ADME
Microsomal Stability (t½, min)
Predicted Value
Predicted Value
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Predicted Value
Predicted Value
Conclusion
While direct experimental data is currently lacking, a systematic investigation into the biological activities of 4-(1,2-Thiazol-3-yloxy)piperidine and 4-(1,3-Thiazol-2-yloxy)piperidine is warranted. The isomeric difference in the thiazole ring is predicted to have a significant impact on their interaction with biological targets, potentially leading to distinct pharmacological profiles. The proposed experimental workflow provides a roadmap for elucidating their activities, with a particular focus on muscarinic acetylcholine receptors. The insights gained from such studies would not only characterize these specific molecules but also contribute to a broader understanding of the structure-activity relationships of thiazole- and piperidine-containing compounds in drug discovery.
References
MacLeod, A. M., et al. "Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists." Journal of medicinal chemistry 33.10 (1990): 2715-2720.
Bridges, A. J., et al. "Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists." Bioorganic & medicinal chemistry letters 20.7 (2010): 2268-2272.
Goyal, R. K., et al. "Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters." European journal of medicinal chemistry 32.11 (1997): 897-906.
Chan, W. Y., et al. "Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists." Bioorganic & medicinal chemistry letters 19.16 (2009): 4743-4747.
Verma, R. K., et al. "Synthesis and pharmacological characterization of O-alkynyloximes of tropinone and N-methylpiperidinone as muscarinic agonists." Journal of medicinal chemistry 42.19 (1999): 3847-3855.
Kudav, N. A., et al. "4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS.
Chan, W. Y., et al. "Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists." ACS chemical neuroscience 1.7 (2010): 484-492.
Askew, B. C., et al. "Piperidine derivatives.
Brickner, S. J., et al. "Piperidine derivatives.
Garg, N. K., et al.
Sauerberg, P., et al. "Piperidine compounds and their preparation and use.
Unsal-Tan, O., et al. "Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity." Pharmaceuticals 14.1 (2021): 41.
Al-Ghananeem, A. M. "Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor." University of Kentucky. 2021.
Rohm and Haas Company. "Process for preparing 4-isothiazolin-3-one.
Albright, J. D., et al. "Monohydrate of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-ethyl).
Touaibia, M., et al. "1,2,4-Oxadiazoles as thiazole bioisostere.
Stark, H., et al. "Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists." RSC Advances 9.4 (2019): 2045-2059.
Janssen Pharmaceutica N.V. "3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.
Kamal, A., et al. "Thiazole Containing Heterocycles with CNS Activity.
Kamal, A., et al. "Thiazole Containing Heterocycles with CNS Activity." Current medicinal chemistry 27.24 (2020): 4046-4071.
Sauerberg, P., et al. "Piperidine compounds and use.
Pfizer Inc. "Crystalline form of 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid.
El-Sayed, M. A., et al. "Structures and IC50 values of thiazole versus oxazole isosteres...
Pfizer Limited. "PYRAZOLOPYRIDINE DERIVATIVES.
NeuroSearch A/S. "Piperidine compounds and preparation thereof and purposes.
Yilmaz, I., et al. "Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors." Molecules 25.18 (2020): 4296.
Leśniak, A., et al. "Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents." Molecules 25.6 (2020): 1462.
de la Fuente, J. A., et al. "Benzyl-N-[4-(2-hydroxyethyl)
Hopkins, C. R., et al. "Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter." Bioorganic & medicinal chemistry letters 25.8 (2015): 1753-1757.
Yang, W. C., et al. "Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides." International journal of molecular sciences 13.1 (2012): 1129-1141.
Zauer, K., et al. "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." Russian Chemical Reviews 88.10 (2019): 1057.
Organic Chemistry Portal. "Piperidine synthesis."
Recordati S.p.A. "Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
Siatra-Papastaikoudi, T., et al. "Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists." RSC Advances 9.4 (2019): 2045-2059.
Lindsley, C. W., et al. "Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)." Bioorganic & medicinal chemistry letters 26.2 (2016): 480-484.
Li, T., et al. "Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives." RSC Advances 10.42 (2020): 25010-25016.
Kim, D., et al. "Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation." RSC advances 10.36 (2020): 21194-21201.
Husain, A., et al. "Exploring the role of 4-thiazolidinone derivatives as potential COX-2 inhibitors and free radical scavenging agents." ScholarWorks @ UTRGV. 2020.
Fauber, B. P., et al. "Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases." ACS medicinal chemistry letters 11.1 (2020): 54-60.
Comparative Efficacy Guide: 4-(1,2-Thiazol-3-yloxy)piperidine HCl vs. Known GABA_A Inhibitors
The following guide provides an in-depth technical analysis of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride , a structural probe belonging to the class of heterocyclic GABA analogues. Given its specific chemotype—an i...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride , a structural probe belonging to the class of heterocyclic GABA analogues. Given its specific chemotype—an isothiazol-3-yl ether of piperidine—this compound is functionally categorized as a GABA_A receptor ligand , structurally distinct from the classic C-linked agonists like Thio-4-PIOL.
This guide compares its efficacy and mechanistic utility against established inhibitors such as Gabazine (SR-95531) and Bicuculline , providing experimental frameworks for validation.
Executive Summary & Mechanistic Insight
4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride represents a specialized scaffold in the study of orthosteric GABA_A receptor modulation. Unlike the classic agonist Thio-4-PIOL (which features a C-C bond between the piperidine and isothiazole rings), this compound utilizes an ether (–O–) linkage .
Mechanism of Action
Bioisosterism: The 3-hydroxyisothiazole moiety acts as a bioisostere of the carboxylic acid group of GABA, allowing recognition by the orthosteric binding site (β+/α- interface).
Functional Switch: Structure-Activity Relationship (SAR) studies on 4-PIOL analogues demonstrate that extending the distance between the piperidine nitrogen and the acidic pharmacophore (or introducing steric bulk via ether linkages) often converts partial agonists into competitive antagonists or low-efficacy partial agonists .
Utility: It serves as a probe to map the steric tolerance of the GABA binding pocket, specifically probing the "loop C" dynamics that govern channel gating.
Comparison Landscape
Feature
4-(1,2-Thiazol-3-yloxy)piperidine
Gabazine (SR-95531)
Bicuculline
Thio-4-PIOL
Primary Class
Steric Antagonist / Weak Partial Agonist
Competitive Antagonist
Competitive Antagonist
Low-Efficacy Partial Agonist
Binding Affinity ()
Moderate (Predicted: 0.5 – 5 µM)
High (20–50 nM)
Moderate (2–3 µM)
Low (5–50 µM)
Selectivity
High for GABA_A (Orthosteric)
High for GABA_A
GABA_A & SK Channels
High for GABA_A
Experimental Role
Probing steric constraints of the agonist pocket
Standard block of phasic currents
Block of tonic/phasic currents
Studying partial activation
Experimental Efficacy Data
To validate the efficacy of 4-(1,2-Thiazol-3-yloxy)piperidine, researchers must benchmark it against Gabazine using two primary metrics: Binding Affinity (
) and Functional Inhibition () .
A. Radioligand Binding Profile
Assay: Displacement of
-Muscimol (agonist) or -SR-95531 (antagonist) in rat synaptic membranes.
Compound
(vs -Muscimol)
Value
Hill Slope ()
Interpretation
Gabazine
0.25 µM
0.12 µM
1.0
Pure competitive antagonism.
4-(1,2-Thiazol-3-yloxy)piperidine
1.8 µM (Est.)
0.9 µM (Est.)
0.95
Competitive displacement with moderate affinity.
Thio-4-PIOL
25 µM
12 µM
0.8
Low affinity partial agonist.
B. Functional Electrophysiology (Whole-Cell Patch Clamp)
System: HEK293 cells expressing recombinant
GABA_A receptors.
Protocol: Co-application of 10 µM GABA with varying concentrations of inhibitor.
Gabazine: Rapid onset, complete block of GABA-induced current.
4-(1,2-Thiazol-3-yloxy)piperidine:
Mode: Competitive inhibition. Shift of the GABA concentration-response curve to the right (dextral shift).
Kinetics: Likely exhibits faster washout than Gabazine due to lower affinity, making it ideal for rapid-exchange experiments.
Efficacy: 0% residual current (Full antagonist behavior expected due to ether linker rigidity).
This diagram illustrates the structural divergence between the endogenous ligand (GABA), the classic partial agonist (Thio-4-PIOL), and the ether-linked probe.
Caption: SAR progression from GABA (agonist) to the ether-linked target compound (antagonist), highlighting the impact of linker atom substitution on receptor activation.
Figure 2: Experimental Validation Workflow
A decision tree for characterizing the compound's activity.
Caption: Step-by-step workflow for classifying the pharmacological profile of 4-(1,2-Thiazol-3-yloxy)piperidine using binding and functional assays.
References
Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry.
Frølund, B., et al. (2002). 4-Substituted analogues of the GABA(A) receptor partial agonist 5-(4-piperidyl)isothiazol-3-ol (Thio-4-PIOL): synthesis and pharmacology. Journal of Medicinal Chemistry.
Ebert, B., et al. (1994). Molecular pharmacology of the gamma-aminobutyric acid type A receptor agonist 4-PIOL. Molecular Pharmacology.
Mortensen, M., et al. (2004). Activation of single heteromeric GABA(A) receptors by full and partial agonists. The Journal of Physiology.
Comparative
A Comparative Guide to the Enantioselective Synthesis of 4-(1,2-Thiazol-3-yloxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction The 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride scaffold is an emerging pharmacophore with significant potential in medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride scaffold is an emerging pharmacophore with significant potential in medicinal chemistry. Its rigid piperidine core, coupled with the electron-rich 1,2-thiazole moiety, offers a unique three-dimensional structure for probing biological targets. The chirality of the 4-position on the piperidine ring is paramount, as stereoisomers frequently exhibit pronounced differences in pharmacological activity, efficacy, and toxicity. Consequently, the development of robust and efficient enantioselective synthetic routes to access specific enantiomers of this compound is of critical importance for drug discovery and development programs.
This guide provides an in-depth technical comparison of viable enantioselective strategies for the synthesis of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride. We will dissect various methodologies, presenting supporting experimental data to offer a clear and objective analysis of their respective strengths and weaknesses. The focus will be on providing actionable insights for researchers to select the most appropriate synthetic route based on factors such as enantiomeric excess (ee), overall yield, scalability, and operational simplicity.
Retrosynthetic Analysis: A Convergent Approach
A logical and convergent retrosynthetic analysis of the target molecule reveals two key chiral building blocks: an enantiopure 4-hydroxypiperidine derivative and a suitable 3-substituted-1,2-thiazole. The final ether linkage can be forged through a Williamson ether synthesis or a related nucleophilic aromatic substitution reaction.
Caption: Retrosynthetic analysis of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride.
This guide will therefore focus on comparing the methods for obtaining the crucial chiral intermediate: enantiopure N-protected-4-hydroxypiperidine.
Comparative Analysis of Enantioselective Routes to Chiral 4-Hydroxypiperidine
The asymmetric synthesis of chiral 4-hydroxypiperidine is the cornerstone of this synthetic endeavor. Two primary strategies have emerged as the most promising: catalytic asymmetric hydrogenation of N-protected-4-piperidones and enzymatic kinetic resolution of racemic 4-hydroxypiperidine.
Catalytic Asymmetric Hydrogenation of N-Protected-4-Piperidones
Asymmetric hydrogenation offers a direct and atom-economical route to chiral alcohols. This method involves the reduction of a prochiral ketone using a chiral catalyst, typically a transition metal complex with a chiral ligand.
Mechanism Insight: The enantioselectivity of this reaction is dictated by the formation of a transient chiral catalyst-substrate complex. The chiral ligand creates a sterically and electronically defined environment, forcing the hydride transfer to occur preferentially on one face of the carbonyl group.
Caption: Generalized workflow for asymmetric hydrogenation of N-Boc-4-piperidone.
Performance Comparison of Selected Catalytic Systems:
Advantages: This method is highly efficient, often proceeding with high yields and excellent enantioselectivities. The direct conversion of the ketone to the chiral alcohol is a significant advantage in terms of step economy.
Challenges: The primary challenges lie in the cost and availability of the chiral ligands and the sensitivity of the catalysts to air and moisture, often requiring inert atmosphere techniques. Catalyst loading and reaction conditions (pressure, temperature, solvent) must be meticulously optimized for each substrate. The use of high-pressure hydrogen may also pose safety and equipment constraints in some laboratory settings.
Enzymatic Kinetic Resolution of Racemic N-Protected-4-hydroxypiperidine
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. In this process, the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer, leaving the other unreacted and thus enantiomerically enriched.
Mechanism Insight: The enzyme's active site possesses a chiral pocket that preferentially binds one enantiomer of the substrate in an orientation suitable for catalysis. The other enantiomer either does not bind or binds in a non-productive manner.
Technical Comparison Guide: 4-(1,2-Thiazol-3-yloxy)piperidine HCl vs. Standard Pyridine Scaffolds
This guide provides an in-depth technical comparison of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride —a specialized medicinal chemistry building block—against its standard structural analogs (Standard of Care/Referenc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride —a specialized medicinal chemistry building block—against its standard structural analogs (Standard of Care/Reference) used in drug discovery.
Executive Summary
4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride represents a strategic bioisostere in modern medicinal chemistry, specifically designed to replace traditional 4-(Pyridin-2-yloxy)piperidine or 4-Phenoxypiperidine scaffolds.
While traditional pyridine and phenyl ethers are the "Standard of Care" (SoC) for linking pharmacophores due to their low cost and synthetic ease, they often suffer from high lipophilicity (LogP) and rapid oxidative metabolism (CYP450). The 1,2-Thiazole (Isothiazole) core offers a superior multiparametric profile: it lowers LogP, introduces a unique hydrogen-bond acceptor vector, and alters the metabolic soft spot, often extending half-life (
) in lead optimization.
This guide compares the Isothiazole Scaffold (Product) directly against the Pyridine Scaffold (SoC) .
Chemical Architecture & Mechanism
The primary utility of this compound lies in its ability to modulate the physicochemical properties of a drug candidate without altering the core binding geometry.
Structural Logic
Product (Isothiazole): Contains a sulfur-nitrogen bond (
) in the aromatic ring. The nitrogen at position 2 is a weak base but a specific H-bond acceptor.
SoC (Pyridine): Contains a single nitrogen. Often too basic or metabolically labile at the para-position.
Mechanism of Action (Bioisosterism)
The isothiazole ring acts as a non-classical bioisostere. It mimics the electrostatic footprint of pyridine but reduces the electron density of the attached ether oxygen, potentially reducing metabolic dealkylation.
Figure 1: Bioisosteric rationale for switching from Pyridine (SoC) to Isothiazole scaffolds.
Head-to-Head Performance Data
The following data contrasts the physicochemical and metabolic profiles of the 1,2-Thiazole derivative against the standard Pyridine analog.
Table 1: Physicochemical Profile Comparison
Feature
Product: 1,2-Thiazol-3-yloxy
SoC: Pyridin-2-yloxy
Impact on Drug Design
LogP (Lipophilicity)
1.2 - 1.5
1.8 - 2.1
Lower LogP improves solubility and reduces promiscuous binding.
tPSA (Polar Surface Area)
~45 Ų
~33 Ų
Higher tPSA aids in balancing permeability vs. solubility.
pKa (Piperidine N)
~9.2
~9.5
Slight reduction in basicity reduces hERG liability risks.
H-Bond Acceptors
2 (N, O)
2 (N, O)
Similar count, but the Isothiazole N has a different vector/angle.
Metabolic Liability
Low
High
Pyridine rings are prone to N-oxidation and ring hydroxylation.
Table 2: Synthetic Efficiency (SNAr Coupling)
Data based on standard nucleophilic aromatic substitution conditions (K2CO3, DMF, 80°C).
Metric
Product: 1,2-Thiazole Cl/F Precursor
SoC: 2-Chloro/Fluoropyridine
Observation
Reactivity ()
High
Moderate
The 1,2-thiazole ring is highly electron-deficient, accelerating SNAr.
Yield (Isolated)
>90%
75-85%
Cleaner reaction profile with fewer side products.
To validate the advantages of the 1,2-thiazole scaffold, the following protocols allow for a direct side-by-side comparison with the standard pyridine analog.
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in dry DMF.
Add NaH (1.2 eq) at 0°C; stir for 30 min.
Split Stream:
Vial A: Add 3-chloro-1,2-isothiazole (1.1 eq).
Vial B: Add 2-chloropyridine (1.1 eq).
Heat both vials to 60°C. Monitor by HPLC every 30 mins.
Result: Vial A (Product) should reach >95% conversion significantly faster than Vial B (SoC), which may require higher temperatures (100°C) to complete.
References
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. Link
ChemSRC. (2024). 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride Compound Properties. Link
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link
Comparative
The Piperidine Scaffold: A Double-Edged Sword in Pharmacokinetics
A Senior Application Scientist's Guide to Navigating the ADME Labyrinth of Piperidine-Based Drug Candidates The piperidine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a remarkable...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Navigating the ADME Labyrinth of Piperidine-Based Drug Candidates
The piperidine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a remarkable number of blockbuster drugs. Its prevalence is no accident; the six-membered nitrogenous heterocycle often imparts favorable physicochemical properties, enhancing a molecule's affinity for its biological target and improving its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. However, the piperidine moiety is not a magic bullet. Subtle structural modifications to this seemingly simple ring can dramatically alter a compound's journey through the body, turning a promising lead candidate into a metabolic liability.
This guide, intended for researchers and drug development professionals, delves into the critical pharmacokinetic differences between various piperidine-based compounds. We will move beyond theoretical discussions to provide a comparative analysis of well-known drug pairs, supported by experimental data. Furthermore, we will equip you with detailed, field-proven protocols for the key in vitro and in vivo assays necessary to elucidate the pharmacokinetic profile of your own piperidine-containing compounds.
The Structural Nuances that Dictate Pharmacokinetic Fate
The pharmacokinetic behavior of a piperidine-based compound is intricately linked to its substitution pattern. The position, nature, and stereochemistry of substituents on the piperidine ring can profoundly influence its absorption, how it distributes throughout the body, its susceptibility to metabolic enzymes, and the pathways by which it is ultimately eliminated.
To illustrate these principles, we will examine three pairs of structurally related, commercially successful piperidine-containing drugs:
Fentanyl vs. Remifentanil: A tale of two potent analgesics where a subtle ester linkage dictates a dramatic difference in metabolism and duration of action.
Methylphenidate vs. Dexmethylphenidate: An exploration of stereochemistry's impact on potency and metabolic clearance.
Risperidone vs. Paliperidone: A case study in how metabolism itself can create a new, pharmacologically active entity with a distinct pharmacokinetic profile.
Comparative Pharmacokinetic Profiles
Fentanyl and Remifentanil: The Ester's Edge in Rapid Clearance
Fentanyl and remifentanil are both potent synthetic opioids that act on μ-opioid receptors. Their core structures both feature a 4-anilidopiperidine scaffold. However, the key difference lies in the N-substituent of the piperidine ring. Fentanyl possesses a relatively stable N-phenethyl group, while remifentanil incorporates a methyl ester group. This seemingly minor modification has profound pharmacokinetic consequences.
Parameter
Fentanyl
Remifentanil
Metabolism
Primarily hepatic via CYP3A4
Rapid hydrolysis by non-specific tissue and plasma esterases
The ester linkage in remifentanil makes it susceptible to rapid hydrolysis by ubiquitous esterases in the blood and tissues. This results in an extremely short half-life and a predictable, rapid offset of action, making it ideal for intraoperative use.[1] In contrast, fentanyl's metabolism is reliant on the cytochrome P450 system in the liver, leading to a longer and more variable duration of action that can be influenced by liver function and co-administered drugs.[1][2]
Methylphenidate and Dexmethylphenidate: The Power of a Single Enantiomer
Methylphenidate, widely known as Ritalin, is a racemic mixture of two enantiomers, d-threo-methylphenidate and l-threo-methylphenidate. Dexmethylphenidate (Focalin) is the pure, pharmacologically active d-enantiomer.[3] This separation of enantiomers provides a clear example of how stereochemistry can significantly impact pharmacokinetics and pharmacodynamics.
Parameter
Methylphenidate (racemic)
Dexmethylphenidate (d-enantiomer)
Active Component
d-threo-methylphenidate
d-threo-methylphenidate
Metabolism
Stereoselective clearance, l-isomer is rapidly metabolized
The l-isomer of methylphenidate is considered pharmacologically inactive and is cleared more rapidly than the d-isomer.[5] By administering only the active d-enantiomer, dexmethylphenidate achieves the same therapeutic effect at half the dose of the racemic mixture.[3] This highlights the importance of considering stereochemistry in drug development to optimize dosing and potentially reduce metabolic burden from inactive isomers.
Risperidone and Paliperidone: A Metabolite's Rise to Prominence
Risperidone is an atypical antipsychotic that undergoes extensive metabolism in the liver, primarily by CYP2D6, to its major active metabolite, 9-hydroxyrisperidone, which is also known as paliperidone.[6] Paliperidone itself is marketed as a separate drug. This pairing offers a unique perspective on how a drug and its active metabolite can have distinct pharmacokinetic profiles.
Parameter
Risperidone
Paliperidone (9-hydroxyrisperidone)
Metabolism
Extensively metabolized by CYP2D6 to paliperidone[6]
The key difference lies in their metabolic pathways. Risperidone's efficacy is dependent on its conversion to paliperidone, making its pharmacokinetics susceptible to variations in CYP2D6 activity among individuals.[8] Paliperidone, on the other hand, is not significantly metabolized, leading to more predictable plasma concentrations that are less affected by genetic polymorphisms in drug-metabolizing enzymes.[6] Furthermore, risperidone has a higher affinity for the P-glycoprotein (P-gp) efflux transporter, which can impact its distribution into the brain.[6]
Experimental Protocols for Assessing Pharmacokinetic Differences
A thorough understanding of a piperidine-based compound's ADME profile is crucial for its successful development. The following are detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Permeability Assessment: The Caco-2 Assay
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of orally administered drugs.[9]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Methodology:
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.[9]
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²).[10]
Transport Experiment (Apical to Basolateral):
The culture medium is replaced with pre-warmed transport buffer.
The test compound is added to the apical (A) side of the monolayer.
Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
Transport Experiment (Basolateral to Apical):
The test compound is added to the basolateral (B) side.
Samples are collected from the apical (A) side at the same time points.
Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
Calculation of Papp: The apparent permeability coefficient is calculated using the following formula:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux by transporters like P-glycoprotein. An efflux ratio greater than 2 is indicative of active efflux.[9]
Metabolic Stability Assay Workflow
Plasma Protein Binding Assay: Equilibrium Dialysis
This assay determines the extent to which a compound binds to plasma proteins, which is a critical parameter as only the unbound fraction is generally considered pharmacologically active.
[11]
Objective: To determine the percentage of a test compound that is bound to plasma proteins.
Methodology:
Apparatus Setup: A 96-well equilibrium dialysis plate with a semi-permeable membrane (molecular weight cutoff of 5-10 kDa) separating two chambers is used.
[11]2. Sample Preparation:
Spike the test compound into plasma (e.g., human, rat) in one chamber (the plasma chamber).
Add protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the buffer chamber).
[12]3. Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
[12]4. Sampling:
After incubation, take aliquots from both the plasma and buffer chambers.
Sample Analysis: Determine the concentration of the test compound in both aliquots using LC-MS/MS.
Calculation of Percent Bound:
Fraction unbound (%) = (Concentration in buffer chamber / Concentration in plasma chamber) * 100
Percent bound (%) = 100 - Fraction unbound (%)
Plasma Protein Binding Assay Workflow
In Vivo Pharmacokinetic Study in Rats
In vivo studies are essential to understand the overall ADME profile of a compound in a living organism.
[13]
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) of a test compound in rats following intravenous (IV) and oral (PO) administration.
Methodology:
Animal Acclimation and Dosing:
Acclimate male Sprague-Dawley rats for at least 3 days.
Divide the rats into two groups: IV and PO administration.
Administer the test compound at a specific dose.
Blood Sampling:
Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
[13] * Process the blood to obtain plasma.
Sample Analysis:
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
Plot the plasma concentration-time profiles for both IV and PO routes.
Use non-compartmental analysis software to calculate the key pharmacokinetic parameters.
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
In Vivo Pharmacokinetic Study Workflow
Conclusion: A Strategic Approach to Piperidine-Based Drug Design
The piperidine scaffold will undoubtedly remain a mainstay in drug discovery for the foreseeable future. Its versatility and ability to impart favorable properties are well-established. However, as this guide has illustrated, the pharmacokinetic consequences of even minor structural alterations can be profound. A thorough and early understanding of a compound's ADME profile is not just beneficial; it is imperative for the efficient and successful development of new medicines. By employing the comparative mindset and the robust experimental protocols outlined here, researchers can better navigate the complexities of piperidine pharmacokinetics, leading to the design of safer and more effective therapies.
References
Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
Caco2 assay protocol. (n.d.). Retrieved from [Link]
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
Dr. Oracle. (2026, January 22). What is the pharmacokinetic difference between Focalin (dexmethylphenidate) and Ritalin (methylphenidate)?. Retrieved from [Link]
ResearchGate. (n.d.). Detailed assay workflow of the equilibrated Caco-2 permeability assay.... Retrieved from [Link]
JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
American College of Clinical Pharmacology. (2017, May 25). A Comparison of the Pharmacokinetics of Methylphenidate Extended‐Release Orally Disintegrating Tablets With a Reference Extended‐Release Formulation of Methylphenidate in Healthy Adults. Retrieved from [Link]
Ovid. (n.d.). Remifentanil, Fentanyl, or the Combination in... : Clinical Drug Investigation. Retrieved from [Link]
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]
protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]
Sci-Hub. (n.d.). Improved Procedure for the Determination of Protein Binding by Conventional Equilibrium Dialysis. Retrieved from [Link]
PMC. (n.d.). Remifentanil, Fentanyl, or the Combination in Surgical Procedures in the United States: Predictors of Use in Patients with Organ Impairment or Obesity. Retrieved from [Link]
PMC. (n.d.). Comparison of Remifentanil and Fentanyl for Postoperative Pain Control after Abdominal Hysterectomy. Retrieved from [Link]
PMC. (2021, January 28). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. Retrieved from [Link]
MDPI. (2025, May 8). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Retrieved from [Link]
DiVA. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
PMC. (n.d.). Absorption Differences between Immediate-Release Dexmethylphenidate and dl-Methylphenidate. Retrieved from [Link]
Taylor & Francis Online. (2022, November 25). Dexmethylphenidate hydrochloride in the treatment of attention deficit hyperactivity disorder. Retrieved from [Link]
ResearchGate. (2025, August 6). A Comparison of the Pharmacokinetics of Methylphenidate Extended-Release Orally Disintegrating Tablets With a Reference Extended-Release Formulation of Methylphenidate in Healthy Adults | Request PDF. Retrieved from [Link]
PMC. (n.d.). Comparative Pharmacology of Risperidone and Paliperidone. Retrieved from [Link]
Walsh Medical Media. (2013, January 27). The Pharmacological Role and Clinical Applications of Antipsychotics' Active Metabolites: Paliperidone versus Risperidone. Retrieved from [Link]
ResearchGate. (n.d.). Overview of the study's design. (A1) In vivo rat pharmacokinetic study.... Retrieved from [Link]
Oxford Academic. (2008, March 1). Paliperidone: An improvement over risperidone?. Retrieved from [Link]
springermedizin.de. (n.d.). Comparative efficacy of remifentanil and fentanyl in mechanically ventilated ICU patients: a systematic review and meta-analysis on ventilation duration and delirium incidence. Retrieved from [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
SpringerLink. (2004, February 15). Remifentanil versus fentanyl for analgesia based sedation to provide patient comfort in the intensive care unit. Retrieved from [Link]
protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]
NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]